Dibenzyl L-glutamate tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibenzyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUAIVKRYGQRM-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-84-6 | |
| Record name | L-Glutamic acid, 1,5-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2791-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O'-Dibenzyl-L-glutamine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O'-dibenzyl-L-glutamine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of L-Glutamic acid dibenzyl ester tosylate, a crucial intermediate in peptide synthesis and various pharmaceutical applications.[1][2][3] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
L-Glutamic acid dibenzyl ester tosylate is a protected derivative of L-glutamic acid, where both carboxylic acid groups are esterified with benzyl (B1604629) groups, and a p-toluenesulfonate (tosylate) salt is formed with the amino group.[1][4] This protection strategy is vital in synthetic organic chemistry to prevent unwanted side reactions of the acidic and amino functionalities during complex molecular constructions, such as peptide synthesis.[1][2] The tosylate counterion enhances the compound's stability and solubility in organic solvents.[1]
Synthetic Pathway Overview
The most common and efficient method for preparing L-Glutamic acid dibenzyl ester tosylate is through a one-pot Fischer-Speier esterification reaction.[2][5] This process involves the reaction of L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the tosylate salt former.[4][5] An azeotroping solvent is used to remove the water generated during the esterification, driving the reaction to completion.[2][5]
Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of L-Glutamic acid dibenzyl ester tosylate.
Quantitative Data Summary
The following table summarizes the quantitative data from two distinct, scalable procedures for the synthesis of L-Glutamic acid dibenzyl ester tosylate.
| Parameter | Procedure 1[5] | Procedure 2[6] |
| Reactants | ||
| L-Glutamic Acid | 20 g (0.136 mol) | 29.4 g (0.2 mol) |
| p-Toluenesulfonic Acid | 31 g (0.163 mol) | 40 g (0.23 mol) |
| Benzyl Alcohol | 70.4 mL (0.680 mol) | 80 mL |
| Solvent | ||
| Azeotropic Solvent | Cyclohexane (B81311) (160 mL) | Toluene (B28343) (500 mL) |
| Precipitation/Washing | Ethyl Acetate (B1210297) (240 mL) | Petroleum Ether (600 mL), 95% Ethanol (280 mL) |
| Reaction Conditions | ||
| Reaction Time | 6 hours | 3 hours (after water separation) |
| Temperature | Reflux | Reflux |
| Product | ||
| Yield | Not explicitly stated, but described as "very high yields" | 61 g |
| Appearance | White solid | Crystalline precipitate |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of L-Glutamic acid dibenzyl ester tosylate.
Protocol 1: Cyclohexane as Azeotropic Solvent[5]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine L-glutamic acid (20 g, 0.136 mol), p-toluenesulfonic acid (31 g, 0.163 mol), benzyl alcohol (70.4 mL, 0.680 mmol), and cyclohexane (160 mL).
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing for 6 hours.
-
Workup and Precipitation: Cool the reaction mixture to 50 °C and add ethyl acetate (240 mL).
-
Crystallization: Initially, warm the resulting suspension to reflux for a few minutes, then allow it to cool and stir for 1 hour at room temperature.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the filter cake and then dry it to obtain the final product. This procedure is noted to produce enantiomerically pure (S)-dibenzyl glutamate (B1630785) p-toluenesulfonate.[5]
Protocol 2: Toluene as Azeotropic Solvent[6]
-
Reaction Setup: To a suitable reaction vessel, add L-(+)-glutamic acid (29.4 g, 0.2 mol), p-toluenesulfonic acid (40 g, 0.23 mol), and benzyl alcohol (80 mL) dissolved in toluene (500 mL).
-
Esterification: Heat the mixture to reflux under a nitrogen atmosphere. Collect the separated water (approximately 11 mL). Continue to reflux for an additional 3 hours.
-
Concentration: After the reflux period, evaporate approximately 150 mL of the liquid.
-
Precipitation: Cool the reaction solution to 50 °C and pour it into a beaker containing petroleum ether (600 mL). Stir the mixture for 1 hour.
-
Isolation and Recrystallization: Collect the precipitate by filtration. Dissolve the crude product in 280 mL of hot 95% ethanol. Allow the solution to cool overnight to recrystallize.
-
Final Product: Collect the purified precipitate by filtration and dry it under a vacuum to yield L-(+)-glutamic acid dibenzyl ester p-toluenesulfonate (61 g).[6]
Concluding Remarks
The synthesis of L-Glutamic acid dibenzyl ester tosylate via Fischer-Speier esterification is a robust and scalable process. The choice of azeotropic solvent (e.g., cyclohexane or toluene) can influence reaction conditions and enantiomeric purity, with cyclohexane being reported to minimize racemization.[5] The protocols provided offer reliable methods for obtaining this important synthetic intermediate in high yield and purity, suitable for applications in pharmaceutical and biochemical research.
References
Dibenzyl L-glutamate tosylate molecular structure and weight.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl L-glutamate tosylate is a protected form of the amino acid L-glutamic acid, widely utilized as a crucial intermediate in synthetic organic chemistry. Its primary applications lie in peptide synthesis and the development of pharmaceutical agents, particularly those targeting neurological pathways. The benzyl (B1604629) ester groups protect the carboxylic acid functionalities of glutamic acid, preventing their participation in unwanted side reactions during complex synthetic procedures. The p-toluenesulfonate (tosylate) counter-ion enhances the compound's stability and solubility in organic solvents, making it a versatile building block in multi-step syntheses. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications.
Molecular Structure and Properties
This compound is the p-toluenesulfonic acid salt of dibenzyl L-glutamate. The core structure consists of an L-glutamic acid molecule where both the alpha- and gamma-carboxylic acid groups are esterified with benzyl groups.
Molecular Formula: C₂₆H₂₉NO₇S[1]
Molecular Weight: 499.58 g/mol [1]
The presence of the tosylate group and the benzyl esters confers specific physical and chemical properties that are advantageous in organic synthesis.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₆H₂₉NO₇S | [1] |
| Molecular Weight | 499.58 g/mol | [1] |
| CAS Number | 2791-84-6 | |
| Appearance | White to off-white powder or crystalline solid | [2] |
| Melting Point | 141.6 °C | [3] |
| Solubility | Soluble in water, DMSO (mild), ethanol (B145695) (mild, ultrasonic treatment), methanol (B129727) (mild) | [4] |
| Optical Rotation | [α]D25 = +7.4 (c 1, MeOH) | [3] |
Experimental Protocols
One-Pot Synthesis of Dibenzyl L-glutamate p-Toluenesulfonate
This protocol describes an efficient, multigram-scale synthesis with high enantiomeric purity.[3]
Materials:
-
L-glutamic acid (20 g, 0.136 mol)
-
p-toluenesulfonic acid (31 g, 0.163 mol)
-
Benzyl alcohol (70.4 mL, 0.680 mmol)
-
Cyclohexane (B81311) (160 mL)
-
Ethyl acetate (B1210297) (240 mL)
Procedure:
-
A mixture of L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[3]
-
The reaction mixture is then cooled to 50 °C.[3]
-
Ethyl acetate is added, and the resulting suspension is briefly warmed at reflux and then stirred for 1 hour at room temperature.[3]
-
The precipitate is collected by filtration.[3]
-
The filter cake is washed with ethyl acetate and dried to yield (S)-dibenzyl glutamate (B1630785) p-toluenesulfonate as a white solid.[3]
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: [3]
-
¹H NMR (300 MHz, CDCl₃): δ 2.18 (m, 2H), 2.23 (s, 3H), 2.34–2.58 (m, 2H), 4.13 (t, J = 6.3 Hz, 1H), 4.89–5.07 (m, 4H), 6.96 (d, J = 8.0 Hz, 2H), 7.19–7.28 (m, 10H), 7.72 (d, J = 8.0 Hz, 2H), 8.37 (bs, 3H).
-
¹³C NMR (75 MHz, CDCl₃): δ 21.5, 25.4, 29.6, 52.6, 66.6, 68.2, 126.3, 128.3, 128.5, 128.6, 128.7, 129.1, 134.9, 135.9, 140.5, 141.5, 169.1, 172.2.
Applications in Research and Development
Peptide Synthesis
The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The benzyl protecting groups are stable under the basic conditions used for Fmoc deprotection but can be readily removed by hydrogenolysis, providing an orthogonal protection strategy.
Neuroscience Research
L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[4] this compound serves as a precursor or tool compound in the study of glutamate receptors and their signaling pathways.[4] Its use allows for the controlled introduction of a glutamate moiety in the synthesis of probes and potential therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[4]
References
The Lynchpin of Peptide Synthesis: A Technical Guide to Dibenzyl L-glutamate Tosylate
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, Dibenzyl L-glutamate tosylate has emerged as a versatile and valuable building block, particularly in the intricate field of peptide synthesis. This technical guide provides an in-depth exploration of its mechanism of action, offering detailed experimental protocols and quantitative data to support its application in the laboratory.
This compound is a derivative of L-glutamic acid where both the α- and γ-carboxylic acid functionalities are protected as benzyl (B1604629) esters. The amine group is protonated and forms a salt with p-toluenesulfonic acid (tosylate). This specific combination of protecting and counterion groups imparts desirable properties to the molecule, including enhanced stability and solubility in organic solvents, making it a highly effective intermediate in the synthesis of complex peptides and other organic molecules.[1][2]
Core Mechanism: A Tale of Protection and Controlled Deprotection
The primary "mechanism of action" of this compound in organic synthesis is its function as a protecting group for the carboxylic acid moieties of glutamic acid. This protection is crucial to prevent unwanted side reactions during peptide bond formation. The free amino group of another amino acid can be coupled to the N-terminus of the glutamate (B1630785) residue, or the free amino group of the this compound can be used to elongate a peptide chain.
The benzyl ester protecting groups are stable under a variety of reaction conditions but can be selectively removed when desired. This controlled deprotection is the key to its utility. The most common method for deprotection is catalytic hydrogenolysis, where the benzyl groups are cleaved by hydrogen gas in the presence of a palladium catalyst. Other methods, such as treatment with strong acids like HBr in acetic acid or using reagents like trimethylsilyl (B98337) iodide (TMSI), can also be employed.
The tosylate counterion not only enhances the compound's solubility and crystallinity but can also function as a leaving group in nucleophilic substitution reactions, although this application is less common in peptide synthesis.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and use of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₉NO₇S | [3] |
| Molecular Weight | 499.58 g/mol | [3] |
| Melting Point | 142-147 °C | [4] |
| Reaction | Reagents | Solvent | Time | Yield | Reference |
| Synthesis of this compound | L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol | Toluene | 3 h | ~77% | [4] |
| Deprotection (Hydrogenolysis) | 10% Pd/C, H₂ | Methanol (B129727) | 1 h | High |
Experimental Protocols
Synthesis of this compound
A general and efficient one-pot procedure for the synthesis of this compound has been developed.[5]
Materials:
-
L-glutamic acid
-
p-toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Ethyl acetate (B1210297)
Procedure:
-
A mixture of L-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.[5]
-
The reaction mixture is then cooled to 50 °C, and ethyl acetate (240 mL) is added.[5]
-
The resulting suspension is warmed at reflux for a few minutes and then stirred for 1 hour at room temperature.[5]
-
The product is collected by filtration, washed with ethyl acetate, and dried under vacuum.
Peptide Coupling using this compound
This compound can be used as the N-terminal amino acid in a peptide coupling reaction.
Materials:
-
This compound
-
C-terminally protected amino acid or peptide
-
Tertiary base (e.g., DIPEA, NMM)[7]
-
Anhydrous DMF
Procedure:
-
Dissolve this compound (1.0 eq) and the C-terminally protected amino acid or peptide (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (1.05 eq) and the tertiary base (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting dipeptide by column chromatography.
Deprotection of Benzyl Esters by Catalytic Hydrogenolysis
Materials:
-
Dibenzyl L-glutamate-containing peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the peptide in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing the Workflow and Mechanisms
To better understand the role of this compound in organic synthesis, the following diagrams illustrate key processes.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. L-Glutamic acid dibenzyl ester tosylate | C26H29NO7S | CID 13233366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
Solubility Profile of Dibenzyl L-glutamate Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl L-glutamate tosylate is a protected form of the amino acid L-glutamic acid, widely utilized as an intermediate in peptide synthesis and various other applications within organic chemistry and drug development. A thorough understanding of its solubility in common laboratory solvents is critical for its effective use in reaction setups, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound and presents a detailed experimental protocol for determining its solubility in a broader range of solvents.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₉NO₇S |
| Molecular Weight | 499.58 g/mol [1] |
| Appearance | White to off-white powder or crystalline solid[1] |
| Melting Point | 142-147 °C[1] |
Solubility Data
The table below summarizes the available data. It is important to note that solubility can be significantly influenced by factors such as solvent purity (e.g., water content), temperature, and the physical form of the solute.
| Solvent | Solvent Type | Solubility | Conditions |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 100 mg/mL | Requires sonication; hygroscopic nature of DMSO can impact solubility. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[2][3] | - |
| Ethanol | Polar Protic | Slightly Soluble[2][3] | Requires sonication[2][3]. |
| Methanol | Polar Protic | Slightly Soluble[2][3] | - |
| Water | Polar Protic | Limited[1] | - |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in various laboratory solvents. This protocol is based on the widely used shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane, Toluene, Hexane) of appropriate purity
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV) and column
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker or on a vortex mixer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Perform an accurate dilution of the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of the diluted sample by interpolating its response from the calibration curve.
-
-
Data Calculation:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the equilibrium solubility of a compound.
References
An In-depth Technical Guide to Dibenzyl L-glutamate Tosylate: A Key Glutamic Acid Derivative for Neuroscience and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl L-glutamate tosylate is a protected derivative of L-glutamic acid, an essential excitatory neurotransmitter in the mammalian central nervous system. By masking the reactive carboxylic acid groups of glutamic acid with benzyl (B1604629) esters, this compound serves as a versatile tool in peptide synthesis and a valuable intermediate in the development of novel therapeutics targeting neurological disorders. The presence of a p-toluenesulfonate (tosylate) counterion enhances its stability and solubility in organic solvents, making it amenable to a wide range of chemical manipulations.[1] This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, synthesis, and applications in neuroscience research and drug development.
Physicochemical Properties
This compound is a white to off-white solid with the molecular formula C₂₆H₂₉NO₇S and a molecular weight of 499.58 g/mol .[1] Its chemical structure consists of an L-glutamic acid core with both the α- and γ-carboxylic acids esterified with benzyl groups, and a tosylate salt formed at the amino group.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉NO₇S | [1] |
| Molecular Weight | 499.58 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 142-147 °C | [1] |
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (200.17 mM) | [2] |
| Ethanol | Slightly soluble | [3] |
| Methanol | Slightly soluble | [1] |
Synthesis of this compound
The synthesis of this compound is critical for its application in research and development. A highly efficient one-pot procedure has been developed to produce the enantiomerically pure compound.
Comparative Synthesis Yields
The choice of solvent significantly impacts the yield and enantiomeric purity of the final product. Cyclohexane (B81311) has been shown to be a superior solvent for this reaction, minimizing racemization and maximizing yield.
| Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Cyclohexane | >90 | >99 | [4] |
| Toluene | >90 | <10 | [4] |
| Benzyl Alcohol | Not reported | 65 | [4] |
Detailed Experimental Protocol: One-Pot Synthesis
This protocol describes the synthesis of (S)-Dibenzyl glutamate (B1630785) p-toluenesulfonate on a multigram scale using cyclohexane as the azeotroping solvent.[4]
Materials:
-
L-glutamic acid (20 g, 0.136 mol)
-
p-toluenesulfonic acid (31 g, 0.163 mol)
-
Benzyl alcohol (70.4 mL, 0.680 mmol)
-
Cyclohexane (160 mL)
-
Ethyl acetate (B1210297) (240 mL)
Procedure:
-
Combine L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Heat the mixture to reflux with vigorous stirring for 6 hours. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to 50 °C.
-
Add ethyl acetate to the mixture.
-
Warm the resulting suspension to reflux for a few minutes.
-
Stir the suspension for 1 hour at room temperature.
-
Filter the mixture to collect the solid product.
-
The resulting white solid is (S)-Dibenzyl glutamate p-toluenesulfonate.
Synthesis Workflow Diagram
Applications in Neuroscience and Drug Development
This compound's primary utility lies in its role as a protected form of L-glutamic acid, allowing for its controlled introduction into synthetic schemes for peptides and other complex molecules. This is particularly relevant in the study of glutamate signaling and the development of drugs targeting glutamate receptors.
Role in Neuroprotection Studies
Glutamate excitotoxicity, a pathological process involving the over-activation of glutamate receptors, is implicated in a variety of neurodegenerative diseases.[5][6] Compounds that can modulate glutamatergic neurotransmission are therefore of significant interest as potential neuroprotective agents. This compound can be used in in-vitro neuroprotection assays to investigate the mechanisms of glutamate-induced neuronal death and to screen for novel neuroprotective compounds.
References
- 1. Buy L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Decisive Role of the Tosylate Counterion in Solid-State Arrangement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's solid-state properties and, consequently, its clinical performance. Among the various counterions utilized, the tosylate (p-toluenesulfonate) anion has emerged as a versatile and effective choice for modifying the physicochemical characteristics of APIs. This technical guide provides an in-depth exploration of the role of the tosylate counterion in dictating the solid-state arrangement of molecules. We will delve into its impact on crystal packing, polymorphism, and intermolecular interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts and workflows.
The tosylate anion, derived from p-toluenesulfonic acid, is a relatively large, structurally rigid counterion with a delocalized negative charge across its sulfonate group and a hydrophobic aromatic ring.[1] This unique combination of features allows it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the formation of stable and well-defined crystal lattices.[2][3] The selection of the tosylate salt form can lead to significant improvements in properties such as solubility, dissolution rate, stability, and manufacturability compared to the free form of the drug or other salt forms.[4][5]
The Influence of the Tosylate Counterion on Solid-State Properties: A Quantitative Perspective
The formation of a tosylate salt can significantly alter the solid-state properties of an API. These changes are quantifiable and are crucial for selecting the optimal salt form for development. The following table summarizes key quantitative data from a case study on Sorafenib (B1663141) Tosylate, illustrating the impact of the tosylate counterion and crystal habit on dissolution.
| Property | Sorafenib (Free Base) | Sorafenib Tosylate (ST-A, plate-like) | Sorafenib Tosylate (ST-B, needle-like) | Reference |
| Aqueous Solubility | Low | Higher than free base | Higher than free base | [4][5] |
| Bioavailability | Lower | Higher than free base | Higher than free base | [4][5] |
| Dissolution Rate in Water (after 120 min) | Not specified | Lower than ST-B | Significantly higher than ST-A | [4] |
| Dissolution Rate in Gastric Juice pH 1.2 (after 120 min) | Not specified | Lower than ST-B | Significantly higher than ST-A | [4] |
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Sorafenib Free Base and Sorafenib Tosylate Crystal Habits.
The data clearly indicates that converting sorafenib to its tosylate salt enhances its biopharmaceutical properties.[4][5] Furthermore, the crystal habit of the tosylate salt itself plays a crucial role, with the needle-shaped crystals (ST-B) exhibiting a faster dissolution rate than the plate-shaped crystals (ST-A).[4] This is attributed to the different surface chemistry of the crystal faces.[4]
Intermolecular Interactions of the Tosylate Counterion
The ability of the tosylate anion to influence solid-state arrangement stems from its capacity to form a variety of intermolecular interactions. The sulfonate group is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors on the API, such as hydroxyl, amino, or amide groups.[6][7] The aromatic ring of the tosylate can participate in π-π stacking interactions with aromatic moieties on the API or other tosylate anions. Additionally, weaker C-H···O interactions can further stabilize the crystal lattice. These interactions guide the self-assembly of the API and counterion into specific, ordered, three-dimensional structures.
Figure 1. Intermolecular interactions involving the tosylate counterion.
Experimental Protocols for Solid-State Characterization
A thorough characterization of the solid-state properties of a tosylate salt is essential. The following are detailed methodologies for key experiments.
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal proof of the salt's structure and insights into its crystal packing and intermolecular interactions.[8]
Methodology:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the tosylate salt in a suitable solvent or solvent mixture.[8] The ideal crystal size for analysis is typically between 0.1 and 0.3 mm.[1]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data collection is usually performed at a low temperature (e.g., 100-170 K) to minimize thermal vibrations.[8] The crystal is rotated, and a series of diffraction images are collected at various orientations using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8][9]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct or Patterson methods and refined using full-matrix least-squares on F².[8] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[8]
X-ray Powder Diffraction (XRPD)
Objective: To obtain a unique "fingerprint" of a crystalline solid, which is used for phase identification, polymorph screening, and determination of crystallinity.[10]
Methodology:
-
Sample Preparation: A small amount of the tosylate salt powder is gently ground, if necessary, to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.[11]
-
Instrument Setup: The analysis is performed using a powder X-ray diffractometer equipped with a copper radiation source (Cu Kα, λ ≈ 1.54 Å) and a detector.[12]
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). A typical 2θ range for pharmaceutical analysis is 2° to 40°.[5]
-
Data Analysis: The resulting XRPD pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase.[10]
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[13][14]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the tosylate salt (typically 1-5 mg) is placed into an aluminum DSC pan, which is then hermetically sealed.[6]
-
Instrument Calibration: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[13]
-
Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), under an inert nitrogen purge.[5]
-
Data Analysis: The heat flow to the sample is monitored and plotted against temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks in the DSC thermogram.[14] The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[13]
Logical Workflow for Salt Screening and Solid-State Characterization
The selection and characterization of a tosylate salt is a systematic process. The following diagram illustrates a typical workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. improvedpharma.com [improvedpharma.com]
- 11. drugfuture.com [drugfuture.com]
- 12. usp.org [usp.org]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Stereochemistry of Dibenzyl L-glutamate Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Dibenzyl L-glutamate tosylate, a critical derivative of L-glutamic acid utilized in peptide synthesis and drug development. This document details the synthesis of the enantiomerically pure compound, methods for its stereochemical analysis, and quantitative data to support its chiral integrity.
Introduction to Stereochemistry
This compound is a protected amino acid derivative with the molecular formula C₂₆H₂₉NO₇S. Its stereochemical configuration is of paramount importance as it dictates the biological activity and efficacy of the peptides and pharmaceuticals synthesized from it. The core of its chirality lies in the L-glutamic acid backbone, which possesses an (S)-configuration at the alpha-carbon. This inherent stereochemistry is preserved during the synthesis of the dibenzyl ester tosylate salt, provided that appropriate reaction conditions are maintained to prevent racemization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₉NO₇S |
| Molecular Weight | 499.58 g/mol |
| CAS Number | 2791-84-6 |
| Appearance | White to off-white solid |
| Melting Point | 142-147 °C |
| Solubility | Soluble in organic solvents such as DMSO. |
Synthesis of Enantiomerically Pure (S)-Dibenzyl L-glutamate Tosylate
The retention of stereochemical integrity during the synthesis of this compound is highly dependent on the choice of solvent. While older methods employing solvents like benzene (B151609) or toluene (B28343) have been shown to cause significant racemization, modern protocols using cyclohexane (B81311) as an azeotroping solvent have proven effective in producing the enantiomerically pure product.
Experimental Protocol: One-Pot Synthesis
This one-pot procedure is a scalable and efficient method for the preparation of enantiomerically pure (S)-Dibenzyl L-glutamate tosylate.
Materials:
-
L-glutamic acid
-
p-toluenesulfonic acid monohydrate
-
Benzyl (B1604629) alcohol
-
Cyclohexane
-
Ethyl acetate (B1210297)
Procedure:
-
A mixture of L-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (160 mL) is prepared.
-
The mixture is heated to reflux with a Dean-Stark trap to azeotropically remove water, and vigorous stirring is maintained for 6 hours.
-
After 6 hours, the reaction mixture is cooled to 50 °C.
-
Ethyl acetate (240 mL) is added to the cooled mixture.
-
The resulting suspension is briefly warmed to reflux and then stirred for 1 hour at room temperature.
-
The precipitate is collected by filtration to yield (S)-Dibenzyl L-glutamate p-toluenesulfonate.
Stereochemical Analysis and Quantitative Data
The enantiomeric purity of this compound is determined by chiral High-Performance Liquid Chromatography (HPLC). The choice of solvent during synthesis has a significant impact on the enantiomeric excess (ee) of the final product.
| Synthesis Solvent | Enantiomeric Excess (ee) | Reference |
| Cyclohexane | Enantiomerically Pure (>99%) | |
| Toluene | 80.8% |
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column
Conditions:
-
Mobile Phase: Hexane/Ethanol
-
Detection: UV
-
Analysis: The enantiomers of dibenzyl glutamate (B1630785) are resolved, allowing for the determination of the enantiomeric excess.
Crystallographic Data
As of the latest search, specific X-ray crystallography data, such as a Crystallographic Information File (CIF), for this compound is not publicly available. However, the absolute stereochemistry of the molecule is confidently assigned as (S) based on the following:
-
The starting material, L-glutamic acid, has a well-established (S)-configuration at the alpha-carbon.
-
The synthetic protocol utilizing cyclohexane is designed to be stereoretentive, preventing the racemization that is observed with other solvents.
-
Chiral HPLC analysis confirms the high enantiomeric purity of the product synthesized under these conditions.
Conclusion
The stereochemistry of this compound is fundamentally derived from its precursor, L-glutamic acid, and is of the (S)-configuration. The key to obtaining the enantiomerically pure compound lies in the use of appropriate synthetic methodologies that prevent racemization, with the one-pot synthesis in cyclohexane being a prime example. The chiral integrity of the final product can be reliably verified using chiral HPLC. This in-depth understanding is crucial for its application in the development of stereochemically defined pharmaceuticals and peptides.
A Technical Whitepaper on Dibenzyl L-glutamate Tosylate: A Key Intermediate in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl L-glutamate tosylate is a protected form of L-glutamic acid, a critical neurotransmitter. While not biologically active in its protected form, it serves as a pivotal intermediate in the multi-step synthesis of biologically active molecules, particularly in the realm of neuroprotective peptides. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, its application in the preparation of neuroprotective Glycyl-L-prolyl-L-glutamic acid (GPE) analogs, and the biological activities of these resulting compounds. This document includes detailed experimental protocols, quantitative data on the neuroprotective effects of GPE analogs, and visualizations of the pertinent biological signaling pathways.
Introduction
This compound is a derivative of L-glutamic acid where the alpha- and gamma-carboxylic acid groups are protected as benzyl (B1604629) esters, and the amino group is protonated as a tosylate salt. This protection strategy is crucial in complex organic syntheses, preventing the reactive carboxyl groups from participating in unintended side reactions. A significant application of this compound is in the synthesis of peptides with therapeutic potential, notably analogs of Glycyl-L-prolyl-L-glutamic acid (GPE). GPE, the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), has demonstrated potent neuroprotective effects in various models of brain injury and neurodegenerative diseases.[1][2] However, its therapeutic application is hampered by poor pharmacokinetic properties.[1] This has driven the development of GPE analogs with improved stability and efficacy, a process where this compound often serves as a key building block.
Synthesis of this compound
The synthesis of this compound is typically achieved through a direct esterification of L-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid, which acts as both a catalyst and the source of the tosylate counterion.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-(+)-glutamic acid
-
p-toluenesulfonic acid
-
Benzyl alcohol
-
Toluene
-
Petroleum ether
-
95% Ethanol
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a Dean-Stark trap, dissolve 29.4 g (0.2 mol) of L-(+)-glutamic acid, 40 g (0.23 mol) of p-toluenesulfonic acid, and 80 mL of benzyl alcohol in 500 mL of toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere. Water will begin to separate and collect in the Dean-Stark trap.
-
Continue refluxing for 3 hours after the theoretical amount of water (11 mL) has been collected.
-
After 3 hours, remove 150 mL of the solvent mixture by distillation.
-
Cool the reaction mixture to 50°C and pour it into a beaker containing 600 mL of petroleum ether.
-
Stir the resulting suspension for 1 hour to precipitate the product.
-
Collect the precipitate by filtration.
-
Dissolve the filter cake in 280 mL of hot 95% ethanol.
-
Allow the solution to cool overnight to facilitate crystallization.
-
Collect the crystalline product by filtration and dry it under vacuum to yield L-(+)-glutamic acid dibenzyl ester p-toluenesulfonate.
Application in the Synthesis of Neuroprotective GPE Analogs
Dibenzyl L-glutamate is a crucial starting material for the synthesis of GPE analogs. The benzyl ester protecting groups can be selectively removed under specific conditions after the peptide backbone has been assembled. The following protocol outlines the coupling of BOC-proline with dibenzyl L-glutamate, a key step in the synthesis of a GPE analog.
Experimental Protocol: Synthesis of BOC-(γ-benzyl)-L-prolyl-L-glutamic acid benzyl ester
Materials:
-
BOC-proline
-
Ethyl chloroformate
-
Dibenzyl L-glutamate
-
Aqueous sodium bicarbonate solution
-
Aqueous citric acid solution (2 mol/L)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 10 mmol of BOC-proline in 50 mL of dichloromethane in a flask and cool the solution to 0°C in an ice bath.
-
Add 1.39 mL (10 mmol) of triethylamine and 0.96 mL (10 mmol) of ethyl chloroformate to the cooled solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 10 mmol of dibenzyl L-glutamate to the reaction mixture.
-
Continue stirring at 0°C for 2 hours, then allow the mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with aqueous sodium bicarbonate solution and 2 M aqueous citric acid solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Deprotection of Benzyl Esters
The removal of the benzyl protecting groups is typically the final step in the synthesis of the GPE analog. This is commonly achieved by catalytic hydrogenation.
General Deprotection Protocol:
-
Dissolve the protected peptide in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Biological Activities of GPE and its Analogs
GPE and its analogs exhibit significant neuroprotective properties by inhibiting both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in neuronal cells.[3] These effects are crucial in the context of neurodegenerative diseases and ischemic brain injury, where neuronal loss is a key pathological feature.
Quantitative Assessment of Neuroprotective Activity
Table 1: Representative Neuroprotective Data for GPE
| Assay | Cell Type | Insult | Endpoint | Result |
| Cell Viability (MTT) | Primary Cortical Neurons | Glutamate | % Viability | Significant increase in cell survival |
| LDH Release | Hippocampal Slices | Oxygen-Glucose Deprivation | % Cytotoxicity | Significant reduction in cell death |
Note: This table is a representation of typical findings for GPE's neuroprotective effects. Specific quantitative values can vary depending on the experimental setup.
Mechanism of Action: Anti-Apoptotic and Anti-Necrotic Signaling Pathways
The neuroprotective effects of GPE and its analogs are attributed to their ability to modulate intracellular signaling pathways that regulate cell survival and death. The primary mechanisms involve the inhibition of apoptotic and necrotic cascades.
Inhibition of Apoptosis
Apoptosis is a tightly regulated process involving a cascade of enzymatic activations, primarily driven by caspases. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Neuroprotective agents like GPE are thought to interfere with the intrinsic pathway.
One proposed mechanism for GPE's anti-apoptotic action involves the modulation of the Akt signaling pathway. The Akt pathway is a key regulator of cell survival, and its activation can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins. In some cancer cell studies, GPE has been shown to suppress the Akt pathway, leading to apoptosis.[4] In the context of neuroprotection, it is hypothesized that GPE may have the opposite effect, promoting Akt activity and thereby suppressing the apoptotic cascade in neurons.
The intrinsic apoptotic pathway is also regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5] The balance between these proteins determines the cell's fate. Neuroprotective compounds can shift this balance towards survival by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins.
References
- 1. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPE and GPE analogues as promising neuroprotective agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Necrosis versus apoptosis as the mechanism of target cell death induced by Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reviewofoptometry.com [reviewofoptometry.com]
Technical Guide: L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate (CAS 2791-84-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Glutamic acid dibenzyl ester 4-toluenesulfonate, with CAS number 2791-84-6, is a pivotal derivative of L-glutamic acid, an essential amino acid and a primary excitatory neurotransmitter in the central nervous system. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. Its significance lies in the effective protection of the two carboxylic acid functionalities of glutamic acid by benzyl (B1604629) groups, which allows for selective reactions at other sites of the molecule. The tosylate salt form enhances its stability and crystallinity, making it easier to handle, purify, and store compared to its free base form.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic peptides.
Chemical and Physical Properties
L-Glutamic acid dibenzyl ester 4-toluenesulfonate is a white to off-white crystalline powder. Its chemical structure consists of an L-glutamic acid core where both the alpha- and gamma-carboxyl groups are esterified with benzyl groups, and the amino group is protonated by 4-toluenesulfonic acid.
| Property | Value | Reference(s) |
| CAS Number | 2791-84-6 | N/A |
| Molecular Formula | C₂₆H₂₉NO₇S | [2][3] |
| Molecular Weight | 499.58 g/mol | [2] |
| Melting Point | 142 °C | [2] |
| Appearance | White to Off-White Powder | [2] |
| Solubility | Soluble in DMSO (Slightly), Ethanol (Slightly, Sonicated), Methanol (Slightly) | [2] |
| Synonyms | H-Glu(OBzl)-OBzl·TosOH, Dibenzyl L-glutamate tosylate, L-Glutamic acid dibenzyl ester tosylate salt | [3] |
Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate
A highly efficient, one-pot synthesis method has been developed to produce enantiomerically pure L-Glutamic acid dibenzyl ester 4-toluenesulfonate on a multigram scale. This procedure avoids the use of hazardous solvents like benzene (B151609) and carbon tetrachloride, which were common in older methods.
Experimental Protocol:
One-Pot Preparation of (S)-Dibenzyl Glutamate p-Toluenesulfonate
-
Reactants and Reagents:
-
L-glutamic acid (20 g, 0.136 mol)
-
p-toluenesulfonic acid monohydrate (31 g, 0.163 mol, 1.2 equiv)
-
Benzyl alcohol (70.4 mL, 0.680 mmol, 5 equiv)
-
Cyclohexane (B81311) (160 mL)
-
Ethyl acetate (B1210297) (240 mL)
-
-
Procedure:
-
A mixture of L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours to azeotropically remove the water formed during the esterification.
-
The reaction mixture is then cooled to 50 °C, and ethyl acetate is added.
-
The resulting suspension is briefly warmed at reflux for a few minutes and then stirred for 1 hour at room temperature.
-
The precipitated product is collected by filtration, washed, and dried.
-
-
Quantitative Data:
-
Yield: High yields are typically achieved with this method.
-
Purity: The product is obtained in high enantiomeric purity.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of L-Glutamic acid dibenzyl ester 4-toluenesulfonate is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development for creating peptides and proteins with therapeutic potential.[4] In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups is essential to prevent unwanted side reactions.
H-Glu(OBzl)-OBzl·TosOH is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while the "permanent" side-chain protection for reactive amino acids like glutamic acid is provided by benzyl-based groups.
Experimental Protocol: A General Cycle in Boc-SPPS
This protocol outlines a single coupling cycle for adding a glutamic acid residue using H-Glu(OBzl)-OBzl·TosOH to a peptide chain on a resin.
-
Materials and Reagents:
-
Peptide-resin with a free N-terminal amino group.
-
H-Glu(OBzl)-OBzl·TosOH
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc deprotection, if using a mixed strategy) or Trifluoroacetic acid (TFA) for Boc deprotection.
-
-
Procedure:
-
Deprotection: The Nα-Boc protecting group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). The resin is then washed thoroughly with DCM and DMF.
-
Neutralization: The resin is treated with a solution of 10% DIEA in DMF to neutralize the protonated amino group. This is followed by extensive washing with DMF.
-
Coupling: H-Glu(OBzl)-OBzl·TosOH (as the free amine, generated in situ or pre-activated) is activated with coupling reagents and coupled to the free amino group on the resin. The reaction is typically carried out in DMF with DIEA as a base. The completion of the reaction is monitored using a qualitative test like the Kaiser test. For sterically hindered couplings, a second coupling step may be necessary.
-
Capping (Optional): Any unreacted amino groups can be acetylated using acetic anhydride (B1165640) to prevent the formation of deletion sequences in the final peptide.
-
-
Quantitative Data:
-
Coupling Efficiency: Typically >99% for standard amino acids. For N-methylated or other modified amino acids, it can be slightly lower (95-98%) and may require optimized conditions.
-
References
Methodological & Application
Application Notes and Protocols: Incorporation of Protected L-Glutamate in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of custom peptides for research, diagnostics, and therapeutic development. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct peptide sequence, the reactive side chains of amino acids must be temporarily blocked by protecting groups.
This document provides a detailed protocol for the incorporation of a protected L-glutamate residue during Fmoc-based SPPS. While the user inquired about Dibenzyl L-glutamate tosylate, it is important to note that this reagent is not commonly employed in modern Fmoc-based SPPS. The standard and more compatible derivative is Fmoc-L-Glu(OtBu)-OH , which utilizes a tert-butyl (tBu) protecting group for the side-chain carboxyl group. The tBu group offers the advantage of being removable under milder acidic conditions concurrently with the cleavage of the peptide from the resin. The following protocols will, therefore, focus on the use of Fmoc-L-Glu(OtBu)-OH as the exemplary reagent for incorporating L-glutamate.
Principle of L-Glutamate Incorporation in Fmoc SPPS
The incorporation of L-glutamate into a peptide sequence using Fmoc-SPPS involves a series of cyclical steps: deprotection of the N-terminal Fmoc group of the resin-bound peptide, activation of the incoming Fmoc-L-Glu(OtBu)-OH, coupling of the activated amino acid to the deprotected N-terminus, and capping of any unreacted amino groups.
Key Steps:
-
Resin Swelling: The solid support is swelled in a suitable solvent to allow for efficient diffusion of reagents.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a basic solution, typically piperidine (B6355638) in DMF.
-
Amino Acid Activation: The carboxylic acid of the incoming Fmoc-L-Glu(OtBu)-OH is activated to form a highly reactive species. Common activating agents include HBTU, HATU, or HOBt/DIC.
-
Coupling: The activated Fmoc-L-Glu(OtBu)-OH is coupled to the free N-terminal amine of the peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
These steps are repeated for each amino acid in the sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups are removed in a single step using a strong acid cocktail.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Fmoc-L-Glu(OtBu)-OH | Various | Synthesis Grade |
| Rink Amide Resin | Various | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Piperidine | Various | ACS Grade |
| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| HBTU | Various | Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic Acid (TFA) | Various | ACS Grade |
| Triisopropylsilane (TIS) | Various | 99% |
| Dithiothreitol (DTT) | Various | Molecular Biology Grade |
| Diethyl Ether | Various | ACS Grade |
Protocol for Incorporation of Fmoc-L-Glu(OtBu)-OH
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-L-Glu(OtBu)-OH:
-
In a separate vial, dissolve 0.4 mmol of Fmoc-L-Glu(OtBu)-OH, 0.4 mmol of HBTU, and 0.8 mmol of DIPEA in 2 mL of DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Final Cleavage and Deprotection
-
Resin Preparation:
-
Wash the fully synthesized peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as DTT or EDT can be added.
-
-
Cleavage Reaction:
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 1-2 mL of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the ether, wash the peptide pellet with cold ether, and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Data Presentation
Table 1: Typical Reaction Conditions for Fmoc-L-Glu(OtBu)-OH Coupling
| Parameter | Condition |
| Synthesis Scale | 0.1 mmol |
| Resin | Rink Amide |
| Fmoc-L-Glu(OtBu)-OH | 4 equivalents |
| Activating Agent (HBTU) | 4 equivalents |
| Base (DIPEA) | 8 equivalents |
| Solvent | DMF |
| Reaction Time | 1-2 hours |
| Monitoring | Kaiser Test |
Table 2: Representative Purity Data for a Model Peptide Containing L-Glutamate
| Peptide Sequence | Crude Purity (%) | Purified Purity (%) |
| Ac-Ala-Glu-Gly-NH2 | >85% | >98% |
| Tyr-Gly-Gly-Phe-Glu | >80% | >95% |
Visualization
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Application Notes and Protocols: N-Terminal Protection of L-Glutamic Acid using a One-Pot Synthesis of Dibenzyl L-glutamate p-Toluenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protecting the N-terminal and side-chain carboxyl groups of amino acids is a fundamental strategy in peptide synthesis and the development of complex organic molecules. Dibenzyl L-glutamate p-toluenesulfonate is a key intermediate where both the α- and γ-carboxyl groups of L-glutamic acid are protected as benzyl (B1604629) esters, and the α-amino group is protonated as a tosylate salt. This protection scheme is advantageous as benzyl groups can be removed under mild hydrogenolysis conditions, which are orthogonal to many other protecting groups used in peptide chemistry. This document provides a detailed protocol for a one-pot synthesis of Dibenzyl L-glutamate p-toluenesulfonate and discusses its applications.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (S)-Dibenzyl glutamate (B1630785) p-toluenesulfonate.
| Parameter | Value | Reference |
| Reactants | ||
| L-Glutamic Acid | 20 g (0.136 mol) | [1] |
| p-Toluenesulfonic acid | 31 g (0.163 mol) | [1] |
| Benzyl Alcohol | 70.4 mL (0.680 mmol) | [1] |
| Cyclohexane (B81311) | 160 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80 °C) | [1] |
| Time | 6 hours | [1] |
| Product | ||
| Yield | 65.8 g (97%) | [1] |
| Melting Point | 141.6 °C | [1] |
| Optical Rotation [α]D²⁵ | +7.4 (c 1, MeOH) | [1] |
Experimental Protocols
One-Pot Synthesis of (S)-Dibenzyl Glutamate p-Toluenesulfonate[1]
This protocol describes an efficient, one-pot synthesis of (S)-Dibenzyl glutamate p-toluenesulfonate with a high yield.
Materials:
-
L-Glutamic acid
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-glutamic acid (20 g, 0.136 mol), p-toluenesulfonic acid (31 g, 0.163 mol), benzyl alcohol (70.4 mL, 0.680 mmol), and cyclohexane (160 mL).
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature should be maintained at approximately 80 °C.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Continue the reflux for 6 hours.
-
After 6 hours, cool the reaction mixture to 50 °C.
-
Add ethyl acetate (240 mL) to the cooled mixture.
-
Warm the resulting suspension to reflux for a few minutes and then stir for 1 hour at room temperature.
-
Collect the precipitated product by filtration using a Buchner funnel.
-
Wash the filter cake with ethyl acetate.
-
Dry the white solid product under vacuum to yield (S)-Dibenzyl glutamate p-toluenesulfonate (65.8 g, 97%).
Visualizations
Experimental Workflow for the Synthesis of Dibenzyl L-glutamate p-Toluenesulfonate
Caption: One-pot synthesis of Dibenzyl L-glutamate tosylate.
Deprotection of Dibenzyl L-glutamate
The benzyl protecting groups can be removed to yield L-glutamic acid. This is typically achieved through catalytic hydrogenation.
Caption: Deprotection of Dibenzyl L-glutamate via hydrogenation.
References
Applications of Dibenzyl L-glutamate Tosylate in Neuropeptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dibenzyl L-glutamate tosylate as a building block in the synthesis of neuropeptides. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in peptide chemistry and the synthesis of biologically active peptides.
Introduction
This compound is a derivative of L-glutamic acid where both the α- and γ-carboxylic acid groups are protected by benzyl (B1604629) esters. This protection strategy is particularly useful in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the carboxylic acid functionalities of glutamic acid residues. The tosylate salt form enhances the compound's stability and handling properties. The benzyl protecting groups are stable under the basic conditions used for Fmoc deprotection but can be removed under acidic conditions or by hydrogenolysis, offering orthogonality in more complex synthetic schemes.
Key Applications in Neuropeptide Synthesis
The primary application of this compound in neuropeptide synthesis is as a protected amino acid monomer for the incorporation of glutamic acid residues into the peptide chain. This is particularly relevant for the synthesis of neuropeptides that contain one or more glutamic acid residues, such as Neurotensin, Substance P, and various opioid peptides. The use of benzyl esters for side-chain protection is a well-established method in peptide chemistry.
Data Presentation: Comparison of Glutamic Acid Protection Strategies
| Protecting Group Strategy | Reagent | Key Advantages | Potential Disadvantages | Typical Deprotection Conditions |
| Benzyl Esters | This compound | - Stable to Fmoc deprotection conditions (piperidine).- Can be removed by strong acids (e.g., HF) or hydrogenolysis, offering some orthogonality. | - Requires strong acidic conditions for cleavage, which can lead to side reactions.- Hydrogenolysis may not be compatible with other functional groups (e.g., Trp, Met, Cys). | - HF, TFMSA- HBr/AcOH- Catalytic Hydrogenolysis (e.g., Pd/C, H₂) |
| tert-Butyl Esters | Fmoc-Glu(OtBu)-OH | - Most common and compatible with standard Fmoc-SPPS.- Cleaved simultaneously with the peptide from the resin using TFA. | - Less orthogonal protection if selective deprotection is required. | - TFA (typically in a cleavage cocktail with scavengers) |
| Allyl Esters | Fmoc-Glu(OAll)-OH | - Orthogonal to both Fmoc and tBu protecting groups.- Can be selectively removed under mild conditions. | - Requires a specific palladium catalyst for deprotection, which can be costly and requires careful removal. | - Pd(PPh₃)₄ / Phenylsilane |
Experimental Protocols
The following protocols provide a general methodology for the incorporation of a glutamic acid residue into a peptide sequence using this compound in the context of manual or automated Fmoc solid-phase peptide synthesis. Neurotensin (
Protocol 1: Manual Solid-Phase Synthesis of Neurotensin using this compound
1. Resin Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Leucine for Neurotensin).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of the Next Amino Acid (e.g., Isoleucine):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH, 3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA, 6 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), extend the coupling time or recouple.
-
Wash the resin with DMF (3-5 times).
4. Incorporation of Glutamic Acid using this compound:
-
After the synthesis of the ...-Asn- sequence, perform the Fmoc deprotection as described in step 2.
-
For the coupling of the glutamic acid residue:
-
Note: this compound does not have an N-terminal Fmoc protecting group. Therefore, it cannot be directly used in a standard Fmoc-SPPS workflow. The commercially available reagent is typically used for the synthesis of other protected amino acid derivatives. For incorporation into a peptide chain, one would typically use Fmoc-Glu(OBzl)-OH . The protocol below assumes the use of this more appropriate reagent, which utilizes the same side-chain protection.
-
Dissolve Fmoc-Glu(OBzl)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Add the activated solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
Wash the resin with DMF.
-
5. Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acids in the Neurotensin sequence (Tyr, Leu, pGlu).
6. Cleavage and Deprotection of Benzyl Groups:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. For peptides containing Arg(Pbf), Tyr(tBu), and Glu(OBzl), a common cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl ester from the glutamic acid residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Potential Side Reactions and Mitigation
-
Pyroglutamate Formation: N-terminal glutamic acid can cyclize to form pyroglutamic acid, especially under acidic conditions.[1] This can be minimized by careful control of cleavage conditions and time.
-
Aspartimide Formation: If aspartic acid is also present in the sequence, base-catalyzed aspartimide formation can occur during Fmoc deprotection, particularly in Asp-Gly or Asp-Ser sequences.[1] Adding HOBt to the piperidine solution can help suppress this.[1]
-
Incomplete Cleavage of Benzyl Esters: Strong acidic conditions are required for complete removal of benzyl esters. Incomplete cleavage will result in a modified peptide. The efficiency of cleavage should be monitored by HPLC and mass spectrometry.
-
Alkylation of Tryptophan: If the neuropeptide contains tryptophan, the benzyl cation generated during cleavage can cause alkylation of the indole (B1671886) side chain. The use of scavengers like TIS and water in the cleavage cocktail is crucial to prevent this.
Visualization of Workflows and Concepts
Experimental Workflow for Neuropeptide Synthesis
References
Application Notes and Protocols: Dibenzyl L-glutamate Tosylate as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl L-glutamate tosylate is a protected derivative of L-glutamic acid, an essential amino acid that plays a critical role as an excitatory neurotransmitter in the central nervous system. In the realm of complex molecule synthesis, particularly in peptide chemistry and drug discovery, protecting reactive functional groups is paramount to achieving desired chemical transformations with high selectivity and yield. This compound serves as a key building block, offering temporary protection of both the α- and γ-carboxylic acid groups of glutamic acid via benzyl (B1604629) esters. The tosylate salt form enhances its stability and solubility in organic solvents, making it a highly valuable reagent in multi-step synthetic routes.
These application notes provide a comprehensive overview of the utility of this compound, including its physicochemical properties, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the synthesis of neuroprotective agents. Furthermore, we present a visualization of the glutamate (B1630785) receptor signaling pathway, a key area of study where molecules derived from this building block are of significant interest.
Physicochemical and Spectroscopic Data
For ease of reference and experimental planning, the key physicochemical and spectroscopic data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2791-84-6 |
| Molecular Formula | C₂₆H₂₉NO₇S |
| Molecular Weight | 499.58 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 141.6 °C |
| Solubility | Soluble in DMSO, slightly soluble in Ethanol and Methanol |
| Optical Rotation [α]D²⁵ | +7.4° (c=1, MeOH) |
Table 2: Spectroscopic Data of this compound
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |
| 8.37 (bs, 3H) | 172.2 |
| 7.72 (d, J = 8.0 Hz, 2H) | 169.1 |
| 7.19–7.28 (m, 10H) | 141.5 |
| 6.96 (d, J = 8.0 Hz, 2H) | 140.5 |
| 4.89–5.07 (m, 4H) | 135.9 |
| 4.13 (t, J = 6.3 Hz, 1H) | 134.9 |
| 2.34–2.58 (m, 2H) | 129.1 |
| 2.23 (s, 3H) | 128.7 |
| 2.18 (m, 2H) | 128.6 |
| 128.5 | |
| 128.3 | |
| 126.3 | |
| 68.2 | |
| 66.6 | |
| 52.6 | |
| 29.6 | |
| 25.4 | |
| 21.5 |
Note: Spectroscopic data is sourced from literature and may vary slightly based on experimental conditions.[1]
Applications in Complex Molecule Synthesis
This compound is a cornerstone for the introduction of glutamic acid residues in the synthesis of a wide array of complex molecules, including:
-
Peptides and Peptidomimetics: It is extensively used in both solution-phase and solid-phase peptide synthesis to incorporate glutamic acid into peptide chains. The benzyl protecting groups are stable to the common Nα-Fmoc deprotection conditions (piperidine in DMF) and can be conveniently removed simultaneously with side-chain protecting groups and cleavage from the resin using strong acids like trifluoroacetic acid (TFA).
-
Neuroprotective Agents: Given the role of glutamate in neurotransmission, derivatives of glutamic acid are key targets in the development of drugs for neurological disorders. This compound is a crucial intermediate in the synthesis of analogues of neuroprotective peptides such as Gly-Pro-Glu (GPE).[2][3]
-
Pharmaceutical Intermediates: Its protected nature allows for selective modifications at other positions of a molecule, making it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Experimental Protocols
Protocol 1: Incorporation of a Glutamic Acid Residue in Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating a glutamic acid residue into a peptide chain using this compound.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to neutralize the tosylate salt.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acid residues in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the SPPS Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for incorporating a this compound residue.
Application in the Study of Glutamate Receptor Signaling
This compound is instrumental in synthesizing peptides and probes to study the glutamate receptor signaling pathway. This pathway is fundamental for synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders.
The diagram below provides a simplified overview of the major components of the glutamate receptor signaling cascade.
Conclusion
This compound is an indispensable building block for the synthesis of complex molecules, offering robust protection of glutamic acid's carboxylic acid functionalities. Its stability, ease of handling, and compatibility with standard peptide synthesis protocols make it a preferred choice for researchers in academia and industry. The protocols and data provided herein serve as a practical guide for the effective utilization of this versatile reagent in the synthesis of peptides, neuroprotective agents, and other biologically active compounds, thereby facilitating advancements in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of macrocyclic analogues of the neuroprotective agent glycyl-l-prolyl-l-glutamic acid (GPE) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Dibenzyl L-glutamate Tosylate in Neurological Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Dibenzyl L-glutamate tosylate as a key intermediate in the development of therapeutics for neurological disorders. Detailed protocols for its synthesis, deprotection, and subsequent application in neuroscience research are provided to guide laboratory practice.
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[1][2] Consequently, the glutamatergic system is a critical target for drug development. This compound is a protected form of L-glutamic acid, where the carboxylic acid groups are masked by benzyl (B1604629) esters. This protection strategy is crucial for several reasons:
-
Enhanced Stability and Handling: The tosylate salt form is typically a crystalline solid that is easier to handle, purify, and store compared to the free base or other salt forms.[3]
-
Increased Solubility: The benzyl groups enhance solubility in organic solvents, facilitating its use in various chemical reactions.
-
Selective Reactivity: Protection of the carboxylic acid groups allows for selective chemical modifications at other positions of the glutamate molecule or its precursors.[3]
While not biologically active in its protected form, this compound serves as a versatile starting material for the synthesis of a variety of compounds targeting the glutamatergic system, including glutamate receptor ligands and peptidergic drugs.[1][4][5]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C26H29NO7S | [1] |
| Molecular Weight | 499.58 g/mol | [1] |
| CAS Number | 2791-84-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 142 °C | [1] |
| Solubility | Soluble in DMSO, Methanol (mild), Ethanol (mild, with sonication), Water | [1] |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is adapted from a one-pot synthesis method.
Materials:
-
L-glutamic acid
-
p-toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Ethyl acetate (B1210297)
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Combine L-glutamic acid (e.g., 20 g, 0.136 mol), p-toluenesulfonic acid monohydrate (e.g., 31 g, 0.163 mol), benzyl alcohol (e.g., 70.4 mL, 0.680 mmol), and cyclohexane (e.g., 160 mL) in a reaction flask equipped with a Dean-Stark trap and condenser.[6]
-
Heat the mixture to reflux with vigorous stirring for approximately 6 hours, collecting the water that azeotropically distills.[6]
-
Cool the reaction mixture to 50 °C and add ethyl acetate (e.g., 240 mL).[6]
-
Briefly warm the resulting suspension to reflux, then stir for 1 hour at room temperature.[6]
-
Collect the precipitated product by filtration.
-
Wash the filter cake with a suitable solvent such as isopropyl alcohol and dry under vacuum to yield this compound as a white solid.[6]
Protocol for the Deprotection of this compound to L-Glutamic Acid
The removal of the benzyl protecting groups is essential to liberate the biologically active L-glutamic acid or to proceed with further chemical modifications on the carboxylic acid groups. Several methods can be employed for deprotection.
Method 1: Catalytic Hydrogenolysis
This is a common and clean method for benzyl group removal.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Reaction flask
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain L-glutamic acid.
Method 2: Acid-Mediated Deprotection
This method uses strong acids to cleave the benzyl esters.
Materials:
-
This compound
-
Hydrobromic acid in acetic acid (HBr/AcOH) (e.g., 33 wt.%)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent if necessary.
-
Add the HBr/AcOH solution to the reaction mixture.
-
Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS.
-
Upon completion, the product can be precipitated by the addition of a non-polar solvent and collected by filtration.
Caution: Strong acids should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Application in Peptide Synthesis
This compound, after conversion to a suitably N-protected form (e.g., Fmoc or Boc), can be incorporated into peptide sequences. Protected amino acids are essential to prevent unwanted side reactions during peptide synthesis. Peptides containing glutamic acid residues are being investigated for their therapeutic potential in neurological disorders.[7]
General Workflow for Incorporating Glutamate into a Peptide Chain:
-
N-terminal Protection: The free amine of Dibenzyl L-glutamate must be protected with a group such as Fmoc or Boc.
-
Deprotection of Tosylate: The tosylate salt is typically converted to the free amine before N-protection.
-
Solid-Phase Peptide Synthesis (SPPS): The resulting N-protected Dibenzyl L-glutamate is then used as a building block in standard SPPS protocols.
-
Cleavage and Deprotection: Once the peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the benzyl esters of the glutamate residue) are removed, typically in a single step using a cleavage cocktail (e.g., containing trifluoroacetic acid).
Visualization of Workflows and Pathways
Synthesis and Deprotection Workflow
The following diagram illustrates the chemical workflow from L-glutamic acid to the deprotected, biologically active form.
Caption: Chemical workflow for the synthesis and deprotection of this compound.
Role in Drug Discovery Workflow
This diagram outlines the position of this compound in a typical drug discovery pipeline for neurological disorders.
Caption: Role of this compound in the drug discovery pipeline.
Application in Studying Glutamate Signaling
After deprotection, the resulting L-glutamic acid can be used in various in vitro and in vivo models to study glutamate signaling pathways, which are crucial for understanding neurological disorders.
Caption: Experimental workflow for studying glutamate signaling using deprotected L-glutamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis and Metabotropic Glutamate Receptor [research.amanote.com]
- 4. Glutamate receptor ligands: synthesis, stereochemistry, and enantiopharmacology of methylated 2-aminoadipic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of Dibenzyl L-glutamate in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective synthesis of chiral amino acid derivatives is of paramount importance in the pharmaceutical industry, as these compounds often serve as key building blocks for active pharmaceutical ingredients (APIs). The regioselective hydrolysis of prostereogenic diesters catalyzed by enzymes offers an efficient and environmentally benign approach to obtain optically pure monoesters. This document provides detailed application notes and protocols for the enzymatic hydrolysis of Dibenzyl L-glutamate to yield the valuable chiral intermediate, α-benzyl L-glutamate, utilizing Pig Liver Esterase (PLE).
Pig Liver Esterase (E.C. 3.1.1.1) is a versatile serine hydrolase known for its ability to catalyze the asymmetric hydrolysis of a wide range of ester substrates.[1][2] In the case of Dibenzyl L-glutamate, PLE exhibits regioselectivity, preferentially hydrolyzing one of the two benzyl (B1604629) ester groups. By carefully controlling the reaction conditions, the hydrolysis can be directed to favor the formation of the desired α-benzyl L-glutamate, a crucial synthon in peptide synthesis and the development of novel therapeutics.
Principle of the Method
The enzymatic hydrolysis of Dibenzyl L-glutamate involves the regioselective cleavage of one of the two ester bonds by Pig Liver Esterase. The enzyme's chiral active site preferentially binds the substrate in an orientation that exposes one of the ester groups to the catalytic machinery, leading to its hydrolysis. The reaction can yield two possible products: α-benzyl L-glutamate and γ-benzyl L-glutamate. The regioselectivity of the enzyme is a critical factor in determining the product distribution.
Quantitative Data Summary
The following tables summarize the quantitative data from screening studies on the enzymatic hydrolysis of Dibenzyl L-glutamate.
Table 1: Regioselectivity of Pig Liver Esterase (PLE) in the Hydrolysis of Dibenzyl L-glutamate
| Enzyme Source | pH | Temperature (°C) | Substrate Conc. (mM) | α-benzyl L-glutamate Yield (%) | γ-benzyl L-glutamate Yield (%) | Reference |
| Recombinant PLE-4 | 5 | 28 | 90 | 64 | 16 | [3] |
| Crude PLE | 7 | 28 | 90 | - | Predominant Product | [4] |
Note: The yield of γ-benzyl L-glutamate was predominant at neutral pH with crude PLE, highlighting the importance of pH control for achieving the desired regioselectivity.
Table 2: Screening of Various Hydrolases for the Hydrolysis of Dibenzyl L-glutamate at pH 5
| Enzyme | Enzyme Type | α-benzyl L-glutamate Yield (%) | γ-benzyl L-glutamate Yield (%) |
| PLE-4 (recombinant) | Esterase | 64 | 16 |
| Esterase 1 | Esterase | 25 | 50 |
| Esterase 2 | Esterase | 15 | 60 |
| Lipase 1 | Lipase | 11 | 70 |
| Protease 1 | Protease | <5 | >80 |
Data is representative of a screening study to identify enzymes with favorable regioselectivity.[5]
Experimental Protocols
Protocol 1: Preparative Scale Enzymatic Hydrolysis of Dibenzyl L-glutamate
This protocol describes a preparative-scale procedure for the synthesis of α-benzyl L-glutamate using Pig Liver Esterase.
Materials:
-
Dibenzyl L-glutamate hydrochloride
-
Pig Liver Esterase (PLE), crude or recombinant
-
Potassium phosphate (B84403) buffer (0.1 M, pH 5.0)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
pH meter
-
Magnetic stirrer with stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Substrate Preparation: Dissolve Dibenzyl L-glutamate hydrochloride in 0.1 M potassium phosphate buffer (pH 5.0) to a final concentration of 90 mM.[4]
-
Enzyme Preparation: Prepare a stock solution of Pig Liver Esterase in the same phosphate buffer. The optimal enzyme concentration should be determined empirically but a starting point of 1-5 mg/mL can be used.
-
Enzymatic Reaction:
-
Add the Dibenzyl L-glutamate solution to a reaction vessel equipped with a magnetic stirrer.
-
Adjust the pH of the solution to 5.0 using 1 M NaOH.
-
Initiate the reaction by adding the Pig Liver Esterase solution.
-
Maintain the reaction at 28°C with gentle stirring.[4]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC (see Protocol 2). The reaction is typically run overnight.[4]
-
-
Reaction Quenching and Work-up:
-
Once the desired conversion is reached, quench the reaction by adjusting the pH to 2.0 with 1 M HCl to inactivate the enzyme.
-
Extract the reaction mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate α-benzyl L-glutamate from unreacted substrate and the γ-benzyl L-glutamate byproduct.
-
Protocol 2: Chiral HPLC Analysis of the Reaction Mixture
This protocol outlines a method for the chiral separation and quantification of the product mixture to determine the yield and enantiomeric excess.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reference standards for Dibenzyl L-glutamate, α-benzyl L-glutamate, and γ-benzyl L-glutamate
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Teicoplanin-based or Crown-ether-based column)[6]
Chromatographic Conditions (Example):
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to the substrate and products by comparing their retention times with those of the reference standards. Calculate the yield of each product and the enantiomeric excess (e.e.) of the desired α-benzyl L-glutamate.
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic synthesis of α-benzyl L-glutamate.
Proposed Mechanism of Regioselectivity
Caption: Model of substrate binding in the PLE active site leading to regioselectivity.
References
- 1. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 2. Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Dibenzyl L-glutamate Tosylate into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamic acid residues into peptide chains is a cornerstone of synthetic peptide chemistry, enabling the development of novel therapeutics, research tools, and biomaterials. Dibenzyl L-glutamate tosylate is a key building block for this purpose, offering robust protection of both the α- and γ-carboxylic acid functionalities as benzyl (B1604629) esters. This protection strategy is compatible with both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies. The benzyl protecting groups are stable to the conditions used for the removal of temporary Nα-protecting groups (TFA in Boc-SPPS and piperidine (B6355638) in Fmoc-SPPS) and can be efficiently removed during the final cleavage and deprotection step.
These application notes provide detailed protocols for the efficient incorporation of this compound into peptide chains, a summary of expected quantitative outcomes, and methods for final deprotection.
Data Presentation
The successful incorporation of this compound and subsequent synthesis of the target peptide can be evaluated by several quantitative parameters. The following table provides illustrative data based on the synthesis of a model peptide incorporating a benzyl-protected glutamic acid residue. Actual results may vary depending on the peptide sequence, length, and synthetic scale.
| Parameter | Expected Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Merrifield or Wang resin are commonly used for Boc and Fmoc strategies, respectively. |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative ninhydrin (B49086) (Kaiser) test for primary amines. |
| Coupling Efficiency (for Dibenzyl L-glutamate) | 98-99.5% | May require a double coupling protocol or the use of a more potent activating agent. |
| Overall Crude Peptide Yield | 65 - 85% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by RP-HPLC) | 50 - 75% | Purification is necessary to remove deletion sequences and by-products. |
| Final Purified Peptide Yield | 15 - 40% | Post-purification yield of the desired peptide. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using both Boc and Fmoc solid-phase peptide synthesis strategies.
Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
This protocol describes the manual solid-phase synthesis of a peptide on a Merrifield resin, incorporating a Dibenzyl L-glutamate residue.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
1-Hydroxybenzotriazole (HOBt) or equivalent
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
Acetic anhydride
-
Pyridine
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Load the first Boc-protected amino acid onto the resin using standard protocols (e.g., cesium salt method) to achieve the desired substitution level.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3 x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain and wash the resin with DCM (3 x), isopropanol (B130326) (2 x), and DMF (3 x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5 x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and an additional 1 equivalent of DIEA (to neutralize the tosylate salt) in DMF.
-
Add DCC or DIC (3 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7 v/v/v) for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent Boc-amino acid to assemble the desired peptide sequence.
-
-
Final Cleavage and Deprotection of Benzyl Groups:
-
After the final coupling, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. This will cleave the peptide from the resin and remove the benzyl protecting groups from the glutamic acid residue simultaneously.[1]
-
TFMSA Cleavage (Alternative to HF): Treat the resin with a solution of TFMSA/TFA/thioanisole.
-
After cleavage, carefully evaporate the strong acid.
-
Precipitate the crude peptide with cold diethyl ether, wash several times with cold ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Wang or Rink Amide resin, incorporating a Dibenzyl L-glutamate residue. Note that for full orthogonality, an Fmoc-Glu(OBzl)-OH derivative would be more conventional. However, this compound can be used, with the understanding that the α-benzyl ester will be cleaved during the final TFA treatment along with other side-chain protecting groups.
Materials:
-
Wang resin or Rink Amide resin
-
Fmoc-amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or equivalent coupling agent
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIPS), water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Load the first Fmoc-protected amino acid onto the resin using standard procedures.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIEA (7-8 equivalents) in DMF. The excess DIEA is to neutralize both the tosylate salt and the ammonium (B1175870) salt formed during activation.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive, a second coupling may be necessary.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the sequence.
-
-
Final N-terminal Fmoc Deprotection:
-
After the final coupling, perform one last Fmoc deprotection (step 2).
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note: Standard TFA cleavage is generally not sufficient to fully remove benzyl esters. For complete deprotection, a stronger acid like HF or catalytic hydrogenation is required post-cleavage and purification of the benzyl-protected peptide.
-
-
Post-Cleavage Deprotection of Benzyl Esters (if necessary):
-
After cleavage from the resin and initial purification, the benzyl-protected peptide can be deprotected by:
-
Catalytic Transfer Hydrogenation: Dissolve the peptide in a suitable solvent (e.g., formic acid, acetic acid) and treat with a palladium catalyst (e.g., Pd/C).
-
Strong Acid Treatment: As described in the Boc protocol, use HF or TFMSA.
-
-
-
Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify and analyze the final deprotected peptide by RP-HPLC and mass spectrometry.
-
Mandatory Visualizations
References
Application Notes & Protocols: The Role of Dibenzyl L-glutamate Tosylate as a Chiral Precursor in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the role of Dibenzyl L-glutamate Tosylate as a chiral building block in the synthesis of specialized ligands and organocatalysts for asymmetric catalysis. Due to its inherent chirality, this compound serves as a valuable starting material for creating catalysts that can induce stereoselectivity in a variety of chemical transformations, a critical aspect of modern drug development and fine chemical synthesis.
While direct application of this compound as a catalyst is not widely documented, its utility lies in its function as a chiral scaffold. The following sections provide a representative protocol for the synthesis of a chiral phosphine (B1218219) ligand derived from Dibenzyl L-glutamate and its subsequent application in a model asymmetric hydrogenation reaction.
Overview: From Chiral Precursor to Asymmetric Catalyst
This compound offers a rigid, stereochemically defined backbone that is ideal for the synthesis of chiral ligands. The primary amino group, once deprotected, can be readily functionalized to introduce catalytically active moieties. The benzyl (B1604629) ester protecting groups on the carboxylic acid functionalities prevent unwanted side reactions during ligand synthesis and can be removed in later steps if required.
The general workflow for utilizing this compound in asymmetric catalysis involves two main stages:
-
Synthesis of a Chiral Ligand: The amino acid derivative is chemically modified to create a more complex molecule, typically a phosphine, oxazoline, or salen-type ligand, capable of coordinating with a metal center.
-
Application in Asymmetric Catalysis: The synthesized chiral ligand is complexed with a metal precursor to form an active catalyst, which is then used to promote an asymmetric reaction, such as hydrogenation, alkylation, or an aldol (B89426) reaction.
Below is a logical workflow illustrating this process.
Representative Experimental Protocols
The following protocols are illustrative and provide a detailed methodology for the synthesis of a chiral phosphine ligand from an L-glutamate derivative and its use in a representative asymmetric hydrogenation.
Protocol 1: Synthesis of a Chiral Diphosphine Ligand
This protocol describes a multi-step synthesis to convert Dibenzyl L-glutamate into a C2-symmetric diphosphine ligand, a class of ligands widely used in asymmetric hydrogenation.
Step 1: Reduction of Carboxylic Esters
-
Reaction Setup: To a solution of Dibenzyl L-glutamate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (2.5 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.
-
Workup: Filter the resulting suspension through celite and concentrate the filtrate under reduced pressure to yield the crude amino diol.
Step 2: Tosylation of the Diol
-
Reaction Setup: Dissolve the crude amino diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and pyridine. Cool the solution to 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise and stir the reaction at room temperature for 16 hours.
-
Workup: Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the ditosylated product.
Step 3: Introduction of Phosphine Moieties
-
Reaction Setup: To a solution of the ditosylated compound (1 equivalent) in anhydrous THF, add a solution of lithium diphenylphosphide (LiPPh₂) (2.5 equivalents) in THF at -78 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral diphosphine ligand.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol details the use of the synthesized chiral diphosphine ligand in the asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate.
Catalyst Preparation (in situ):
-
In a glovebox, dissolve the synthesized chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in 5 mL of degassed methanol (B129727) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
Hydrogenation Reaction:
-
Add methyl (Z)-α-acetamidocinnamate (1 mmol) to the catalyst solution.
-
Seal the Schlenk flask, and purge with hydrogen gas (3 cycles).
-
Pressurize the flask with hydrogen gas (e.g., 10 atm) and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Workup: Release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Analysis: Determine the conversion by ¹H NMR spectroscopy. Purify the product by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Data Presentation: Expected Outcomes
The performance of a chiral catalyst is evaluated by the yield and enantioselectivity of the reaction. The following table presents hypothetical, yet representative, data for the asymmetric hydrogenation of different substrates using a catalyst derived from a glutamate-based ligand.
| Entry | Substrate | Ligand Loading (mol%) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | 1 | 10 | 24 | 98 | 95 |
| 2 | Dimethyl itaconate | 1 | 10 | 24 | 95 | 92 |
| 3 | Methyl α-acetamidoacrylate | 1 | 10 | 18 | >99 | 97 |
| 4 | (E)-1,2-Diphenylpropen-1-ol | 1.5 | 20 | 48 | 92 | 88 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic rhodium-catalyzed asymmetric hydrogenation using a chiral diphosphine ligand (P*P).
Troubleshooting & Optimization
Improving the yield of peptide coupling reactions with Dibenzyl L-glutamate tosylate.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you improve the yield of peptide coupling reactions when using Dibenzyl L-glutamate tosylate. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tosylate salt in this compound, and how does it affect the coupling reaction?
A1: Dibenzyl L-glutamate is often supplied as a tosylate salt to improve its stability and handling as a crystalline solid. However, the tosylate salt protonates the alpha-amino group of the glutamic acid derivative, rendering it unreactive as a nucleophile in the peptide coupling reaction. Therefore, it is crucial to neutralize the tosylate salt to liberate the free amine before initiating the coupling step. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Q2: Which coupling reagents are most effective for reactions involving this compound?
A2: The choice of coupling reagent can significantly impact the reaction yield and purity. For sterically hindered or challenging couplings, uronium/aminium salt-based reagents like HATU and HBTU are generally more efficient than carbodiimides such as DIC.[1][2] Phosphonium (B103445) salt-based reagents like PyBOP are also highly effective.[2] The choice may depend on the specific amino acid being coupled to the glutamic acid derivative and the overall sequence.
Q3: What are the most common side reactions observed when using this compound, and how can they be minimized?
A3: The most common side reactions include:
-
Pyroglutamate formation: This is an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in a mass loss of 18 Da.[3] To minimize this, avoid prolonged exposure to basic conditions and couple the subsequent amino acid promptly after deprotection of the glutamic acid residue.[3]
-
Racemization: Activation of the carboxylic acid can lead to a loss of stereochemical integrity. The addition of additives like HOBt or Oxyma when using carbodiimide (B86325) coupling agents can suppress racemization.[1] Uronium/aminium and phosphonium salt reagents generally result in less racemization.[1]
-
Incomplete coupling: This can be due to steric hindrance or peptide aggregation. Optimizing the coupling reagent, reaction time, and temperature can help mitigate this issue.
Q4: How can I monitor the progress of the coupling reaction?
A4: The Kaiser test is a common qualitative method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS). A positive result (blue color) indicates the presence of free primary amines, signifying an incomplete reaction. A negative result (yellow color) suggests that the coupling is complete.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Incomplete neutralization of the tosylate salt. | Ensure the addition of a sufficient amount of a non-nucleophilic base (e.g., DIPEA) to fully neutralize the tosylate salt and liberate the free amine of the Dibenzyl L-glutamate. |
| Inefficient activation of the carboxylic acid. | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP, especially for sterically hindered couplings.[1][2] | |
| Peptide aggregation on the solid support. | - Swell the resin adequately in a suitable solvent like DMF or NMP before coupling.- Consider adding chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt secondary structures. | |
| Presence of a -18 Da Peak in Mass Spectrum | Pyroglutamate formation. | - Minimize the time the deprotected N-terminal glutamic acid is exposed to basic conditions before the next coupling step.[3]- Use pre-activation of the incoming amino acid to reduce the overall reaction time. |
| Presence of Deletion Sequences | Incomplete coupling at the previous cycle. | - Increase the coupling reaction time or perform a "double coupling" where the coupling step is repeated before moving to the next deprotection.- Increase the equivalents of the amino acid and coupling reagent. |
| Racemization of the Glutamic Acid Residue | Over-activation of the carboxylic acid. | - If using a carbodiimide like DIC, ensure an additive such as HOBt or Oxyma is included.[1]- Perform the coupling at a lower temperature (e.g., 0°C). |
Quantitative Data Summary
The following table provides an illustrative comparison of the coupling efficiency of different reagents for a model dipeptide synthesis involving a benzyl-protected glutamic acid. Please note that actual yields may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Reaction Time (hours) | Illustrative Yield (%) |
| DIC | HOBt | DIPEA | 2 - 4 | 85 - 92 |
| HBTU | - | DIPEA | 1 - 2 | 95 - 98 |
| HATU | - | DIPEA | 1 - 2 | > 98 |
| PyBOP | - | DIPEA | 1 - 2 | 95 - 98 |
Experimental Protocols
Protocol 1: General Procedure for Neutralization of this compound
-
Dissolve this compound in an appropriate solvent (e.g., DMF).
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as DIPEA.
-
Stir the mixture at room temperature for 10-15 minutes to ensure complete neutralization.
-
The resulting solution containing the free amine of Dibenzyl L-glutamate is now ready for the coupling reaction.
Protocol 2: Peptide Coupling using HATU
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 20-30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Peptide Coupling using DIC/HOBt
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 20-30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the swollen resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin as described in Protocol 2.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Diagrams
Caption: Experimental workflow for peptide coupling with this compound.
Caption: Troubleshooting flowchart for low peptide coupling yield.
References
Common side reactions with Dibenzyl L-glutamate tosylate and how to prevent them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dibenzyl L-glutamate tosylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the tosylate salt of the L-glutamic acid derivative where both the α- and γ-carboxylic acid groups are protected by benzyl (B1604629) esters.[1] Its primary application is in peptide synthesis, serving as a protected building block for the incorporation of glutamic acid residues into a peptide sequence.[2] The benzyl protecting groups prevent the carboxylic acid functionalities from participating in unwanted side reactions during the coupling of amino acids.[3] The tosylate counterion enhances the compound's stability and solubility in organic solvents commonly used in peptide synthesis.
Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The most common side reactions include:
-
Pyroglutamate (B8496135) Formation: Intramolecular cyclization of the N-terminal glutamic acid residue to form a pyroglutamyl residue.[2][4][5]
-
Racemization: Loss of stereochemical integrity at the α-carbon during activation and coupling, leading to the formation of D-glutamate-containing peptides.
-
Incomplete Deprotection: Failure to completely remove the benzyl ester protecting groups after peptide synthesis.
-
Side-chain Acylation: Inadvertent acylation of the γ-carboxyl group if the protecting group is prematurely cleaved.
Q3: How should this compound be stored to maintain its stability?
To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] For long-term storage, it is recommended to keep it at 4°C.[7]
Troubleshooting Guides
Issue 1: Formation of a Pyroglutamyl-Containing Impurity
Symptom: Mass spectrometry analysis of the crude peptide product shows a significant peak with a mass 18 Da lower than the expected product mass, corresponding to the loss of water.
Cause: This is a strong indication of pyroglutamate formation, which is the intramolecular cyclization of an N-terminal glutamic acid residue.[4][5] This non-enzymatic reaction is favored under both acidic and basic conditions.[8][9]
Prevention and Mitigation Strategies:
-
pH Control: Maintain a pH as close to neutral (pH 6.2-7.0) as possible during purification and handling steps, as the rate of pyroglutamate formation is minimal at this pH.[8][10]
-
Coupling Strategy:
-
If the glutamic acid residue is at the N-terminus, minimize the time the N-terminal amino group is deprotected before the subsequent coupling reaction.
-
Use pre-activated esters or perform couplings at lower temperatures to reduce the risk of cyclization.
-
-
Deprotection Conditions: During the final cleavage and deprotection, use optimized conditions and appropriate scavengers to minimize acid- or base-catalyzed cyclization.
Issue 2: Racemization of the Glutamic Acid Residue
Symptom: Chiral HPLC analysis of the hydrolyzed peptide product reveals the presence of D-glutamic acid in addition to the expected L-glutamic acid.
Cause: Racemization can occur during the activation of the carboxylic acid for coupling. The formation of an oxazolone (B7731731) intermediate is a common mechanism for racemization.
Prevention and Mitigation Strategies:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are effective in minimizing racemization.
-
Temperature Control: Perform the coupling reactions at reduced temperatures (e.g., 0 °C to room temperature) to decrease the rate of racemization.
-
Base Selection: Use a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), for activation, and use the minimum amount necessary.
Quantitative Data Summary
| Side Reaction | Key Influencing Factors | Prevention Strategy | Expected Reduction in Side Product |
| Pyroglutamate Formation | pH, Temperature, Position in Sequence | Maintain pH 6.2-7.0 during purification | Significant reduction, minimal formation observed at this pH[8][10] |
| Racemization | Coupling Reagent, Temperature, Base | Use of additives (HOBt, Oxyma), low temperature | Can be reduced to <1-2% with optimized conditions |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (1.5-3 equivalents) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add a racemization-suppressing additive such as HOBt or Oxyma (1.5-3 equivalents).
-
Add a tertiary amine base like DIPEA (3-6 equivalents) and allow the mixture to pre-activate for a few minutes.
-
-
Coupling: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours or until a negative Kaiser test indicates complete coupling.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of Benzyl Esters
This protocol is for the final cleavage from the resin and removal of benzyl protecting groups and is suitable for peptides synthesized on a Wang or similar acid-labile resin.
-
Resin Preparation: Wash the dried peptidyl-resin with dichloromethane (B109758) (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS) as a scavenger, and water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Treat the peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
Caption: Experimental workflow to minimize racemization during the coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Purification of Products Synthesized with Dibenzyl L-glutamate Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using Dibenzyl L-glutamate tosylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products derived from this compound.
Issue 1: Low Yield of Crystalline Product After Precipitation
| Potential Cause | Troubleshooting Step |
| Incomplete Precipitation | Ensure the anti-solvent (e.g., petroleum ether, isopropyl alcohol) is added slowly to a cooled solution of the crude product.[1] Vigorous stirring during addition can promote the formation of finer, more easily filterable crystals. |
| Product is Oiling Out | "Oiling out" occurs when the product separates as a liquid instead of a solid. This can happen if the solution is too concentrated or if the temperature difference between the solvent and anti-solvent is too large. Try diluting the initial solution or allowing it to cool more slowly before and during the addition of the anti-solvent. |
| Product is Highly Soluble in the Chosen Solvent/Anti-Solvent Mixture | If the product remains in solution, the solvent system is not optimal for precipitation. Refer to solubility data to select a solvent in which the product is highly soluble and an anti-solvent in which it is poorly soluble.[1][2] |
| Loss of Product During Filtration | Ensure the use of a properly sized filter paper and pre-wet it with the filtration solvent to prevent loss of fine crystals. Wash the collected solid with a minimal amount of cold anti-solvent to remove soluble impurities without dissolving a significant amount of the product.[3] |
Issue 2: Product Purity is Low After Recrystallization
| Potential Cause | Troubleshooting Step |
| Co-precipitation of Impurities | Impurities with similar solubility profiles may crystallize with the product. A second recrystallization step may be necessary. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly. |
| Incomplete Removal of Starting Materials or Reagents | Residual benzyl (B1604629) alcohol or p-toluenesulfonic acid can be common impurities.[3] Washing the crystalline product thoroughly with a suitable solvent (e.g., cold isopropyl alcohol or ethyl acetate) can help remove these.[3] |
| Presence of Racemized Product | Racemization can occur during synthesis, especially when using solvents like toluene (B28343) or benzyl alcohol at reflux.[3] Chiral HPLC can be used to determine the enantiomeric excess.[3] If racemization has occurred, purification may require specialized chiral chromatography. A one-pot procedure using cyclohexane (B81311) as the azeotroping solvent has been shown to minimize racemization.[3] |
| Solvent Inclusions in Crystals | Rapid cooling can lead to the trapping of solvent molecules within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure, well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis using this compound?
A1: Common impurities include unreacted starting materials such as benzyl alcohol and p-toluenesulfonic acid.[3] Incomplete reactions can also leave residual L-glutamic acid or mono-benzylated products. Additionally, racemization of the L-glutamate starting material can lead to the presence of the D-enantiomer in the final product.[3]
Q2: How can I remove residual benzyl alcohol from my product?
A2: Benzyl alcohol has a high boiling point, making its removal by simple evaporation challenging.[3] Purification via precipitation or recrystallization is effective. Washing the isolated solid with a solvent in which benzyl alcohol is soluble but the product is not, such as cold isopropyl alcohol or a mixture of ethyl acetate (B1210297) and hexane (B92381), is a recommended step.[3]
Q3: What is the best way to monitor the purity of my product?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity. A reversed-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is a common setup for analyzing protected amino acids.[4] To check for racemization, chiral HPLC is necessary.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.[3]
Q4: Can I use flash chromatography to purify my product?
A4: Yes, flash chromatography on silica (B1680970) gel can be an effective method for purifying protected amino acids and their derivatives.[5][6][7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol (B129727) in dichloromethane, can be used to separate the desired product from less polar and more polar impurities.
Q5: What are the ideal solvent conditions for recrystallizing this compound?
A5: The ideal recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, dissolving the crude product in a minimal amount of a hot solvent like ethanol, followed by slow cooling and precipitation, can yield a purified product.[1] Another approach is to dissolve the crude material in a good solvent and then add an anti-solvent to induce crystallization.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |
| Ethanol | Slightly Soluble (Sonication may be required) | [1][2] |
| Methanol | Slightly Soluble | [2] |
| Water | Soluble | [3] |
Table 2: Reported Yield and Purity of (S)-Dibenzyl L-glutamate p-Toluenesulfonate
| Synthesis Method | Purification | Yield | Purity (Enantiomeric Excess) | Reference |
| One-pot reaction with L-glutamic acid, p-toluenesulfonic acid, and benzyl alcohol in cyclohexane | Precipitation with ethyl acetate and filtration | Near-quantitative | 99.4% ee | [3] |
| Reaction in refluxing toluene | Not specified | Not specified | 80.8% ee | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis and Purification of (S)-Dibenzyl Glutamate p-Toluenesulfonate [3]
This protocol is adapted from a literature procedure that minimizes racemization.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine L-glutamic acid (e.g., 20 g, 0.136 mol), p-toluenesulfonic acid monohydrate (e.g., 31 g, 0.163 mol), benzyl alcohol (e.g., 70.4 mL, 0.680 mmol), and cyclohexane (e.g., 160 mL).
-
Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring for approximately 6 hours, collecting the water in the Dean-Stark trap.
-
Precipitation: Cool the reaction mixture to 50 °C and add ethyl acetate (e.g., 240 mL).
-
Crystallization: Briefly warm the resulting suspension to reflux, then allow it to cool and stir at room temperature for 1 hour.
-
Isolation: Collect the white solid by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold ethyl acetate and dry the purified (S)-Dibenzyl L-glutamate p-toluenesulfonate under vacuum.
Protocol 2: General Guideline for Flash Chromatography Purification
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then diluted with the mobile phase.
-
Column Packing: Pack a silica gel column with the chosen mobile phase (e.g., a low polarity mixture like 10% ethyl acetate in hexane).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or by UV detection if the compound is UV-active.
-
Analysis and Pooling: Analyze the purity of the fractions (e.g., by HPLC or NMR) and combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low product purity.
References
- 1. L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of Dibenzyl L-glutamate tosylate in reaction media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Dibenzyl L-glutamate tosylate in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a protected amino acid derivative that is generally characterized by its limited solubility in aqueous solutions and slight to moderate solubility in common organic solvents. Its solubility is influenced by the presence of the bulky, nonpolar benzyl (B1604629) protecting groups and the ionic tosylate counter-ion.
Q2: In which common organic solvents is this compound known to be soluble?
Based on available data, this compound exhibits solubility in the following solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): It is soluble in DMSO, with a reported value of 100 mg/mL, though this may require ultrasonic assistance for complete dissolution.[1]
-
Ethanol (B145695) and Methanol: It is reported to be slightly soluble in both ethanol and methanol.[2]
-
Toluene and Cyclohexane: These solvents are used in the synthesis of the compound, suggesting it has at least some solubility in them, particularly at elevated temperatures.[2]
-
Chloroform (B151607): A related compound, dibenzyl L(+)-glutamate, is soluble in chloroform with the addition of triethylamine, suggesting a similar approach may be effective for the tosylate salt.
Q3: Why am I experiencing difficulty in dissolving this compound in my reaction?
Several factors can contribute to the poor solubility of this compound:
-
Solvent Polarity: The polarity of your reaction solvent may not be optimal for dissolving the compound, which has both polar (tosylate salt) and non-polar (benzyl groups) characteristics.
-
Temperature: The solubility of most organic compounds, including this one, is temperature-dependent. Attempting to dissolve it at room temperature may not be sufficient.
-
Purity of the Compound: Impurities in the this compound can sometimes affect its solubility.
-
Aggregation: Like other protected amino acids, it may have a tendency to aggregate in certain solvents, reducing its effective solubility.
Troubleshooting Guides
Issue: this compound is not dissolving in my chosen reaction solvent.
Here is a step-by-step guide to troubleshoot and overcome this issue:
1. Initial Assessment & Simple Fixes:
-
Visual Inspection: Is the compound forming a suspension or are there visible clumps?
-
Increase Agitation: Ensure vigorous stirring or shaking.
-
Sonication: Use an ultrasonic bath to break up any aggregates and facilitate dissolution. This is particularly recommended for dissolution in DMSO.[1]
-
Gentle Heating: Gradually increase the temperature of the mixture while monitoring for any degradation. A modest increase in temperature can significantly improve solubility.
2. Solvent System Modification:
If the initial steps fail, consider modifying your solvent system.
-
Co-solvent Addition: Introduce a small amount of a co-solvent to alter the overall polarity of the reaction medium. For example, if your primary solvent is non-polar, adding a polar aprotic solvent like DMF or DMSO might help.
-
Solvent Screening: If your reaction chemistry allows, perform small-scale solubility tests in a range of solvents to identify a more suitable medium.
3. pH Adjustment (for specific applications):
While this compound is a salt, the pH of the medium can influence the overall charge state of any other components in the reaction, which may indirectly affect solubility. This is a more advanced technique and should be approached with caution to avoid unwanted side reactions.
Logical Flow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting solubility issues.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic treatment may be required.[1] |
| Ethanol | Slightly Soluble | Not Specified | [2] |
| Methanol | Slightly Soluble | Not Specified | [2] |
| Water | Limited Solubility | Not Specified | |
| Toluene | Soluble (during synthesis) | Reflux | Used as a solvent for the synthesis of the compound.[2] |
| Cyclohexane | Soluble (during synthesis) | Reflux | Used as a solvent for the synthesis of the compound.[2] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Preparation: Weigh the required amount of this compound in a clean, dry reaction vessel equipped with a magnetic stirrer.
-
Solvent Addition: Add the chosen reaction solvent to the vessel.
-
Initial Dissolution Attempt: Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Sonication (if necessary): If the solid is not fully dissolved, place the vessel in an ultrasonic bath and sonicate for 15-30 minutes.
-
Heating (if necessary): If solubility is still an issue, gently heat the mixture using a water bath or oil bath with continuous stirring. Increase the temperature in increments of 5-10°C, holding at each step to observe for dissolution. Monitor the stability of the compound at elevated temperatures.
-
Visual Confirmation: Continue the chosen method until a clear solution is obtained.
Protocol 2: Small-Scale Solvent Screening
-
Preparation: Dispense a small, known amount (e.g., 10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different organic solvent (e.g., DMF, DCM, THF, Acetonitrile, Ethyl Acetate).
-
Observation at Room Temperature: Agitate the vials at room temperature and observe the degree of dissolution in each solvent.
-
Observation with Heating: Gently warm the vials that did not show complete dissolution and observe any changes.
-
Selection: Choose the solvent or solvent mixture that provides the best solubility and is compatible with your planned reaction conditions.
Experimental Workflow for Solubility Enhancement
Caption: A workflow for enhancing solubility.
References
Technical Support Center: Optimizing Reaction Conditions for the Tosylation of L-Glutamic Acid Dibenzyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the tosylation of L-glutamic acid dibenzyl ester.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of L-glutamic acid dibenzyl ester tosylate, covering both the one-pot synthesis from L-glutamic acid and the N-tosylation of pre-formed L-glutamic acid dibenzyl ester.
1.1 One-Pot Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate
Q1: My reaction yield is low in the one-pot synthesis. What are the possible causes and solutions?
A1: Low yields in the one-pot synthesis can stem from several factors:
-
Incomplete Reaction: The esterification of L-glutamic acid with benzyl (B1604629) alcohol is a reversible reaction. Ensure the efficient removal of water, a byproduct of the reaction, to drive the equilibrium towards the product. Using a Dean-Stark apparatus is highly recommended.
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. A reflux temperature of around 80°C in a solvent like cyclohexane (B81311) is often optimal.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of p-toluenesulfonic acid and benzyl alcohol is typically used.
-
Poor Quality Reagents: Use high-purity L-glutamic acid, benzyl alcohol, and p-toluenesulfonic acid to avoid side reactions.
Q2: I am observing significant racemization in my final product. How can I minimize this?
A2: Racemization is a critical issue, particularly when using toluene (B28343) as the solvent at reflux temperatures. Here’s how to mitigate it:
-
Solvent Choice: Cyclohexane is a superior solvent to toluene for this reaction as it has been shown to significantly reduce or eliminate racemization. Benzene and carbon tetrachloride have also been used, but are now largely avoided due to toxicity.
-
Temperature Control: Avoid excessively high temperatures. Maintaining the reaction at a gentle reflux (around 80°C with cyclohexane) is crucial.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can contribute to racemization. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Q3: The purification of the final product is proving difficult. What is an effective purification strategy?
A3: L-glutamic acid dibenzyl ester tosylate often precipitates directly from the reaction mixture upon cooling and addition of an anti-solvent.
-
Direct Precipitation: After cooling the reaction mixture (e.g., to 40-50°C), adding an anti-solvent like isopropyl alcohol or ethyl acetate (B1210297) can induce precipitation of the pure product.
-
Recrystallization: If the precipitated solid is not pure enough, recrystallization from a suitable solvent system, such as ethanol/water, can be employed.
-
Washing: Thoroughly wash the filtered product with a suitable solvent to remove any remaining impurities.
1.2 N-Tosylation of L-Glutamic Acid Dibenzyl Ester
Q1: The N-tosylation of my L-glutamic acid dibenzyl ester is not going to completion. What should I check?
A1: Incomplete N-tosylation can be due to several factors:
-
Base Selection and Stoichiometry: A suitable base, such as triethylamine (B128534) or pyridine, is required to neutralize the HCl generated during the reaction. Ensure at least one equivalent of the base is used. For less reactive amines, a stronger base might be necessary.
-
Reagent Quality: p-Toluenesulfonyl chloride (TsCl) can degrade over time, especially if exposed to moisture, forming p-toluenesulfonic acid. Use fresh or purified TsCl for best results. The presence of water in the reaction can hydrolyze TsCl, reducing its availability for the reaction.
-
Reaction Temperature and Time: The reaction is often carried out at 0°C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or stirring for a longer duration may be necessary. Monitor the reaction progress by TLC.
Q2: I am observing the formation of side products. What are they and how can I avoid them?
A2: The primary side product of concern is the hydrolysis of p-toluenesulfonyl chloride.
-
Hydrolysis of TsCl: This occurs in the presence of water, forming p-toluenesulfonic acid. To avoid this, ensure all glassware is dry and use anhydrous solvents.
-
Di-tosylation: While less common for a primary amine, ensure the stoichiometry of TsCl is controlled to avoid potential reaction at other sites if the molecule were to possess other nucleophilic groups.
Q3: What is the best way to purify the N-tosylated product?
A3: Purification typically involves a standard aqueous workup followed by chromatography or crystallization.
-
Aqueous Workup: After the reaction is complete, a typical workup involves washing the organic layer with water, a mild acid (e.g., dilute HCl) to remove excess base, and brine.
-
Chromatography: Column chromatography on silica (B1680970) gel is an effective method for separating the N-tosylated product from any unreacted starting material and p-toluenesulfonic acid.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of p-toluenesulfonic acid in the one-pot synthesis?
A1: In the one-pot synthesis of L-glutamic acid dibenzyl ester tosylate, p-toluenesulfonic acid serves a dual purpose. Firstly, it acts as an acid catalyst for the Fischer-Speier esterification of the carboxylic acid groups of L-glutamic acid with benzyl alcohol. Secondly, it forms a stable tosylate salt with the amino group of the newly formed dibenzyl ester, which aids in its isolation and purification.
Q2: Can I use other sulfonyl chlorides for this reaction?
A2: Yes, other sulfonyl chlorides like mesyl chloride (MsCl) can also be used to protect the amino group. The choice of the protecting group will depend on the desired stability and the conditions required for its subsequent removal.
Q3: What are the typical reaction conditions for the N-tosylation of L-glutamic acid dibenzyl ester?
A3: A general procedure involves dissolving L-glutamic acid dibenzyl ester in a dry aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The solution is cooled to 0°C, and then a base (e.g., triethylamine or pyridine) is added, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in the same solvent. The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature if necessary.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of both the one-pot synthesis and the N-tosylation reaction. By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.
Section 3: Data Presentation
Table 1: Comparison of Solvents for the One-Pot Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate
| Solvent | Temperature (°C) | Typical Yield (%) | Racemization | Notes |
| Cyclohexane | ~80 (Reflux) | High | Minimal to none | Recommended solvent for preserving stereochemistry. |
| Toluene | ~110 (Reflux) | Moderate to High | Significant | Prone to causing racemization at higher temperatures. |
| Benzene | ~80 (Reflux) | High | Low | Use is discouraged due to high toxicity. |
| Carbon Tetrachloride | ~77 (Reflux) | High | Low | Use is discouraged due to toxicity and environmental concerns. |
Table 2: Typical Reagent Stoichiometry for N-Tosylation of L-Glutamic Acid Dibenzyl Ester
| Reagent | Molar Equivalents | Purpose |
| L-Glutamic Acid Dibenzyl Ester | 1.0 | Substrate |
| p-Toluenesulfonyl Chloride (TsCl) | 1.1 - 1.5 | Tosylating agent |
| Triethylamine (TEA) or Pyridine | 1.5 - 2.0 | Base (HCl scavenger) |
| Anhydrous Solvent (e.g., DCM) | - | Reaction medium |
Section 4: Experimental Protocols
Protocol 1: One-Pot Synthesis of L-Glutamic Acid Dibenzyl Ester Tosylate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add L-glutamic acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), benzyl alcohol (5.0 eq.), and cyclohexane.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for several hours until the theoretical amount of water has been collected and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to approximately 40-50°C.
-
Add isopropyl alcohol or ethyl acetate to the mixture to induce precipitation.
-
Stir the suspension at room temperature for 1 hour.
-
Collect the precipitate by vacuum filtration, wash it with the precipitation solvent, and dry it under vacuum to yield the L-glutamic acid dibenzyl ester tosylate salt.
Protocol 2: N-Tosylation of L-Glutamic Acid Dibenzyl Ester
-
Dissolve L-glutamic acid dibenzyl ester (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 10-15 minutes.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled solution of the amino acid ester over 30 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC. If the reaction is slow, allow it to warm to room temperature and stir for an additional period.
-
Once the reaction is complete, quench it by adding water.
-
Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tosyl-L-glutamic acid dibenzyl ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Section 5: Visualization
Caption: Workflow for the one-pot synthesis of L-glutamic acid dibenzyl ester tosylate.
Caption: Workflow for the N-tosylation of L-glutamic acid dibenzyl ester.
Troubleshooting incomplete deprotection of benzyl esters in peptide synthesis.
Topic: Troubleshooting Incomplete Deprotection of Benzyl (B1604629) Esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete deprotection of benzyl (Bzl) esters in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for benzyl ester deprotection in peptide synthesis?
The two most common methods for the cleavage of benzyl esters are catalytic hydrogenation and acidolysis.
-
Catalytic Hydrogenation: This is a mild and widely used method that employs a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to cleave the benzyl ester, yielding the free carboxylic acid and toluene.[1][2] Transfer hydrogenation, a variation of this method, uses a hydrogen donor like formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene (B1204751) in place of hydrogen gas, offering a convenient alternative.[3][4][5][6][7]
-
Acidolysis: Strong acids are used to cleave benzyl esters. In Boc/Bzl solid-phase peptide synthesis (SPPS), this is often achieved concurrently with the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), hydrofluoric acid (HF), or trifluoromethanesulfonic acid (TFMSA).[8][9]
Q2: How can I detect incomplete benzyl ester deprotection?
Incomplete deprotection can be identified using standard analytical techniques to analyze the crude peptide product:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for assessing peptide purity.[10][11] The presence of the benzyl-protected peptide will appear as a separate, more hydrophobic peak that elutes later than the fully deprotected peptide.
-
Mass Spectrometry (MS): Mass spectrometry can definitively identify the presence of the benzyl ester. The mass of the incompletely deprotected peptide will be 90 Da higher than the expected mass of the final peptide due to the presence of the benzyl group (C₇H₆).
Q3: What are the common causes of incomplete deprotection via catalytic hydrogenation?
Several factors can lead to incomplete hydrogenolysis of benzyl esters:
-
Catalyst Poisoning: The palladium catalyst can be deactivated by certain functional groups, particularly those containing sulfur (e.g., methionine, cysteine) or other low-valency sulfur-containing molecules.[2]
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary. Using an old or low-quality catalyst can result in an incomplete reaction.
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of the peptide to the catalyst's surface. Inefficient stirring can lead to poor contact between the peptide and the catalyst.
-
Steric Hindrance: A sterically hindered benzyl ester may have difficult access to the catalyst surface, slowing down the reaction.
-
Peptide Aggregation: As the peptide chain grows, it can aggregate, preventing the deprotection reagent from accessing the benzyl ester.[10] This is more common in hydrophobic sequences.
Q4: How can I troubleshoot incomplete deprotection via acidolysis (e.g., TFA cleavage)?
If you observe incomplete deprotection after TFA cleavage, consider the following:
-
Insufficient Cleavage Time: Some protecting groups, especially on sterically hindered or aggregation-prone sequences, may require longer exposure to the cleavage cocktail.[12]
-
Inappropriate Scavengers: During cleavage, reactive cationic species are generated. Without proper scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT)), these can re-attach to the peptide or cause other side reactions, potentially interfering with deprotection.[9][13]
-
Peptide Aggregation on Resin: Similar to issues in solution, peptide aggregation on the solid support can hinder the access of TFA to the benzyl ester.
Troubleshooting Guides
Guide 1: Optimizing Catalytic Hydrogenation
This guide provides a systematic approach to troubleshooting incomplete benzyl ester deprotection when using catalytic hydrogenation.
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: A stepwise guide to troubleshooting incomplete catalytic hydrogenation.
| Parameter | Standard Condition | Optimized Condition |
| Catalyst Loading | 10 mol% Pd/C | 20-50 mol% Pd/C |
| Catalyst Type | 10% Pd/C | Pearlman's catalyst (Pd(OH)₂/C) |
| Stirring | Standard magnetic stirring | Vigorous mechanical stirring |
| Hydrogen Pressure | Balloon pressure | Increased H₂ pressure (e.g., 50 psi) |
| Temperature | Room Temperature | 40-50 °C |
| Solvent | Methanol (B129727), Ethanol | Acetic acid, Formic acid |
Guide 2: Enhancing Acidolytic Cleavage (TFA)
This guide outlines steps to improve the efficiency of benzyl ester removal during TFA-mediated cleavage from the solid support.
Troubleshooting Workflow for TFA Cleavage
Caption: A logical approach to resolving incomplete TFA-mediated deprotection.
| Parameter | Standard Condition | Optimized Condition |
| Cleavage Time | 2-4 hours | 6 hours or longer (monitor progress) |
| TFA Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Reagent K (TFA/phenol/H₂O/thioanisole/EDT) for complex peptides |
| Pre-cleavage Washes | DMF, DCM | Washes with mildly acidic solutions (e.g., acetic acid) |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Formic Acid
This protocol describes the deprotection of a C-terminal benzyl ester in solution phase using formic acid as the hydrogen donor.[4][7]
Materials:
-
Peptide with C-terminal benzyl ester
-
Palladium on carbon (10% w/w) or Palladium black
-
Methanol
-
Formic acid
-
Nitrogen gas supply
-
Celite® or other filtration aid
Procedure:
-
Dissolve the benzyl-protected peptide in a suitable solvent, such as methanol containing 4.4% formic acid.
-
In a separate flask, add the palladium catalyst (an amount equal to the weight of the peptide is a common starting point for palladium black).
-
Transfer the peptide solution to the flask containing the catalyst.
-
Stir the reaction mixture vigorously under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or HPLC-MS. A typical reaction is complete within 5-10 minutes.[7]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with additional methanol and water.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
-
Further purify the peptide by crystallization or RP-HPLC if necessary.
Protocol 2: Standard TFA Cleavage and Deprotection
This protocol details the simultaneous cleavage of the peptide from the resin and deprotection of acid-labile side-chain protecting groups, including benzyl esters.[13]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold methyl-tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dry peptide-resin (e.g., 1 g) in the reaction vessel.
-
Wash the resin with DCM (3x) to remove any residual DMF and to swell the resin.
-
Prepare the cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 1 g of resin, 10 mL of cocktail is typically sufficient.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Drain the TFA solution containing the cleaved peptide into a collection tube containing cold ether (e.g., 30 mL).
-
Wash the resin with a small amount of fresh TFA (e.g., 1 mL) and add this to the ether solution to maximize recovery.
-
A white precipitate of the crude peptide should form in the ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in an appropriate aqueous solvent for purification by RP-HPLC.
Alternative Deprotection Methods
| Method | Reagents | Key Advantages | Considerations |
| Nickel Boride | Nickel(II) chloride, Sodium borohydride (B1222165) in Methanol | Rapid (5-60 min), chemoselective (unaffected methyl, ethyl, t-butyl esters, and benzyl ethers), inexpensive reagents. | Requires in situ generation of the active reagent. |
| Visible Light Photocatalysis | Organophotocatalyst, visible light | Mild, non-hydrogenolytic, good for substrates with hydrogenation-sensitive groups. | May require optimization of catalyst and light source. |
| Lewis Acid Catalysis | Anhydrous Ferric Chloride (FeCl₃) | Can be catalytic and selective under specific conditions. | Selectivity towards other functional groups may be an issue. |
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Managing Steric Hindrance of Dibenzyl Groups in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sterically demanding dibenzyl group in chemical synthesis.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving dibenzyl groups, offering step-by-step solutions to overcome these synthetic hurdles.
Issue 1: Incomplete or Slow Debenzylation via Catalytic Hydrogenolysis
Question: My catalytic hydrogenation to remove a sterically hindered dibenzyl protecting group is either very slow or fails to go to completion. What can I do?
-
Increase Catalyst Loading and Hydrogen Pressure: While a straightforward approach, increasing the amount of catalyst (e.g., Pd/C or Pd(OH)₂/C) and hydrogen pressure can sometimes overcome the activation barrier. However, be cautious as this may lead to side reactions on sensitive substrates.
-
Employ a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for hindered substrates.[1]
-
Acid-Facilitated Hydrogenolysis: The addition of a catalytic amount of acid, such as acetic acid, can significantly accelerate the hydrogenolysis of sterically hindered N-benzyl groups.[2] This method has been shown to be effective for N-Boc and N-Bn double-protected aminopyridines.[2]
-
Consider Transfer Hydrogenation: Using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst can be a milder alternative to high-pressure hydrogenation.[3][4] Note that when using formic acid, a larger amount of palladium catalyst may be required.[4]
Issue 2: Standard Debenzylation Methods are Incompatible with Other Functional Groups in my Molecule
Question: I need to remove a dibenzyl group, but my molecule contains functional groups sensitive to standard hydrogenolysis conditions (e.g., alkenes, alkynes, azides). What alternative methods can I use?
Answer: When functional group compatibility is a concern, oxidative or mild reductive debenzylation methods are excellent alternatives.
-
Visible-Light-Mediated Oxidative Debenzylation: This method utilizes a photocatalyst and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to cleave benzyl (B1604629) ethers under mild conditions, preserving sensitive groups such as azides, alkenes, and alkynes.[5][6] Reaction times can be significantly reduced by using a continuous flow setup.[5]
-
N-Bromosuccinimide (NBS) Mediated Debenzylation: For sterically hindered benzyl ethers that are resistant to hydrogenolysis, reaction with NBS and light in the presence of an aqueous base (e.g., calcium carbonate) is a powerful option.[1] This method is compatible with phthalimides, glycosyl sulfides, and fluorides.[1]
-
Lewis Acid-Mediated Debenzylation: A combination of a Lewis acid like BCl₃ with a cation scavenger can achieve chemoselective debenzylation of aryl benzyl ethers at low temperatures, even in the presence of various functional groups.[3]
-
Triethylsilane-Mediated Debenzylation: For sensitive substrates, deprotection using palladium acetate, triethylsilane, and triethylamine (B128534) offers a mild and chemoselective method for cleaving benzyl protecting groups.[7]
Frequently Asked Questions (FAQs)
Q1: How can I introduce a dibenzyl group onto a sterically hindered secondary alcohol with low reactivity?
A1: The Williamson ether synthesis, a common method for benzylation, can be inefficient for sterically hindered alcohols.[8] To overcome this, consider the following:
-
Use of a More Reactive Benzylating Agent: Instead of benzyl bromide, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions, which may be more suitable for base-sensitive substrates.[3]
-
Indirect Methods: A two-step process can be employed where the alcohol is first reacted with p-bromobenzyl (PBB) bromide, followed by conversion of the aryl bromide to the desired benzyl group.[9]
Q2: My electrophilic aromatic substitution reaction on a substrate containing a dibenzyl group is giving poor yields. What is the likely cause and how can I optimize it?
A2: The bulky dibenzyl group can sterically hinder the approach of the electrophile to the adjacent positions on the aromatic ring.[10] To improve the reaction outcome:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[10]
-
Use a More Active Catalyst: For reactions like Friedel-Crafts, employing a stronger Lewis acid can enhance the electrophile's reactivity.[10]
-
Non-Conventional Energy Sources: Microwave or ultrasound irradiation can accelerate reactions in sterically hindered systems by promoting molecular collisions.[10]
Q3: I am observing a mixture of O-alkylated and C-alkylated products when reacting a phenoxide with an alkylating agent in the presence of a dibenzyl group. How can I improve selectivity for O-alkylation?
A3: The phenoxide anion is an ambident nucleophile, leading to competitive O- and C-alkylation. To favor O-alkylation:
-
Choice of Solvent: Using a polar aprotic solvent like DMF or NMP can favor O-alkylation.[10]
-
Counter-ion: The nature of the counter-ion can influence the reaction's regioselectivity.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various debenzylation methods applied to sterically hindered substrates.
Table 1: Photochemical Debenzylation of Hindered Benzyl Ethers with NBS [1]
| Substrate | Reaction Time (min) | Yield (%) |
| 2a | 15 | 95 |
| 3a | 15 | 87 |
| 4a | 15 | 95 |
| 5a | 30 | 76 |
| 6a | 45 | 83 |
| 7a | 15 | 72 |
Table 2: Acid-Facilitated Hydrogenolysis of N-Bn, N-Boc Protected Aminopyridines [2]
| Substrate | Product | Yield (%) |
| 29 | 30 | 90 |
| 31 | 32 | 90 |
| 8 | 33 | 87 |
Key Experimental Protocols
Protocol 1: Visible-Light-Mediated Oxidative Debenzylation of Benzyl Ethers [5]
-
Preparation: In a suitable reaction vessel, dissolve the benzylated substrate (1 equivalent) in an appropriate solvent (e.g., acetonitrile).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as either a stoichiometric or catalytic photooxidant.
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., green light at 525 nm) to minimize side product formation.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and purify the product using standard chromatographic techniques. For a continuous flow setup, the reaction time can be significantly reduced.
Protocol 2: Acid-Facilitated Debenzylation of N-Benzyl, N-Boc Protected Amines [2]
-
Preparation: To a solution of the starting material (1 mmol) in ethanol (B145695) (60 mL), add acetic acid (1.5 mmol) at room temperature.
-
Catalyst Addition: Add 20% wt Pd(OH)₂ on carbon (150 mg) to the solution.
-
Hydrogenation: Stir the reaction mixture at 60 °C under a hydrogen atmosphere for 14 hours.
-
Filtration: Filter the catalyst through Celite and wash the Celite pad with ethanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Preventing unintended hydrolysis of ester groups during reactions.
Technical Support Center: Preventing Unintended Ester Hydrolysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of unintended ester group hydrolysis during chemical reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintended ester hydrolysis during a reaction or work-up?
A1: Unintended ester hydrolysis is most often initiated by the presence of water in combination with an acid or a base, which act as catalysts. Key causes include:
-
Acidic or Basic Conditions: The presence of acidic or basic reagents, catalysts, or even residual impurities from previous steps can significantly accelerate ester hydrolysis.[1]
-
Aqueous Work-up: Introducing water during extraction or washing steps can lead to hydrolysis, particularly if the reaction mixture is not neutralized.[1]
-
Acidic Silica (B1680970) Gel: Standard silica gel used in column chromatography is slightly acidic and can cause the degradation of sensitive esters during purification.[1]
-
Elevated Temperatures: Like most chemical reactions, the rate of hydrolysis increases with temperature. Reactions that are slow at room temperature can become significant at higher temperatures.[1]
-
High Moisture Levels: Failure to use anhydrous solvents and reagents or not maintaining an inert atmosphere can introduce enough water to cause hydrolysis.
Q2: How do pH and reaction conditions affect ester stability?
A2: Ester hydrolysis can be catalyzed by both acids and bases. Understanding the mechanisms is key to preventing it.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process.[2][3] An excess of water is required to push the equilibrium toward the carboxylic acid and alcohol products.[2][4] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[2][5][6] The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring.[6]
dot digraph "Acid_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Acid-Catalyzed Ester Hydrolysis Mechanism", labelloc=t, labeljust=c, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Ester [label="Ester\n(RCOOR')", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedEster [label="Protonated Ester\n(Carbonyl Activation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral1 [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral2 [label="Protonated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Carboxylic Acid + Alcohol\n(RCOOH + R'OH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ester -> ProtonatedEster [label="+ H⁺"]; ProtonatedEster -> Tetrahedral1 [label="+ H₂O", dir=both]; Tetrahedral1 -> Tetrahedral2 [label="Proton\nTransfer", dir=both]; Tetrahedral2 -> Products [label="- H⁺, - R'OH"]; }
dot digraph "Base_Promoted_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Base-Promoted Ester Hydrolysis (Saponification)", labelloc=t, labeljust=c, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Ester [label="Ester\n(RCOOR')", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; CarboxylicAcid [label="Carboxylic Acid\n(RCOOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="Carboxylate Salt\n(RCOO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alcohol [label="Alcohol\n(R'OH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ester -> Tetrahedral [label="+ OH⁻"]; Tetrahedral -> CarboxylicAcid [label="- R'O⁻"]; CarboxylicAcid -> Carboxylate [label="+ OH⁻\n(Irreversible Step)"]; Tetrahedral -> Alcohol [style=invis]; // for alignment Carboxylate -> Alcohol [style=invis]; // for alignment }
Q3: My ester is hydrolyzing during the aqueous work-up. What can I do?
A3: Hydrolysis during work-up is a common issue, often caused by residual acid or base from the reaction.
-
Neutralize First: Before adding water, carefully neutralize the reaction mixture to a pH of ~7. For acidic reactions, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution. For basic reactions, use a mild acid like ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl at low temperatures.[1]
-
Use Brine Washes: Washing the organic layer with a saturated aqueous solution of NaCl (brine) can help remove bulk water and water-soluble impurities, reducing the contact time with water.[7]
-
Perform Cold Extractions: Perform all extractions and washes at a lower temperature (e.g., in an ice bath) to decrease the rate of hydrolysis.
-
Consider a Non-Aqueous Work-up: For extremely sensitive esters, avoid water altogether. This can involve filtering the reaction mixture through a plug of Celite® or silica, followed by solvent evaporation.[1]
Q4: I suspect my ester is degrading on the silica gel column. How can I prevent this?
A4: The acidic nature of standard silica gel is a frequent cause of degradation for acid-sensitive compounds.
-
Use Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (B128534) (TEA) or another volatile base, followed by a flush with the pure eluent before loading the sample.[8][9]
-
Use an Alternative Stationary Phase: Consider using neutral alumina (B75360) for purification, which is less acidic than silica gel. For very specific cases, other bonded phases like amine-functionalized silica can be used.[8]
-
Minimize Contact Time: If using standard silica, perform the chromatography as quickly as possible. Use a slightly more polar solvent system to hasten elution, but be mindful of sacrificing separation quality.
Troubleshooting Guides
This section provides a logical workflow for diagnosing and solving hydrolysis issues and discusses the use of protecting groups as a preventative strategy.
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Troubleshooting Workflow for Ester Hydrolysis", labelloc=t, labeljust=c, nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes Start [label="Unintended Hydrolysis\nObserved", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; When [label="When does hydrolysis occur?", fillcolor="#F1F3F4", fontcolor="#202124"]; DuringRxn [label="During Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; DuringWorkup [label="During Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; DuringPuri [label="During Purification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for During Reaction RxnSol1 [label="Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; RxnSol2 [label="Use Anhydrous\nConditions", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; RxnSol3 [label="Change Reagents\n(e.g., non-nucleophilic base)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled]; RxnSol4 [label="Use Protecting Group\nStrategy", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=filled];
// Solutions for During Work-up WorkupSol1 [label="Carefully Neutralize\nto pH ~7 First", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; WorkupSol2 [label="Work-up at Low\nTemperature (0 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; WorkupSol3 [label="Use Brine Washes\nto Minimize H₂O Contact", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; WorkupSol4 [label="Consider Non-Aqueous\nWork-up", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled];
// Solutions for During Purification PuriSol1 [label="Neutralize Silica Gel\n(e.g., with 1% TEA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled]; PuriSol2 [label="Use Neutral Alumina", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled]; PuriSol3 [label="Minimize Residence\nTime on Column", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=filled];
// Edges Start -> When; When -> DuringRxn; When -> DuringWorkup; When -> DuringPuri;
DuringRxn -> {RxnSol1, RxnSol2, RxnSol3, RxnSol4} [dir=none]; DuringWorkup -> {WorkupSol1, WorkupSol2, WorkupSol3, WorkupSol4} [dir=none]; DuringPuri -> {PuriSol1, PuriSol2, PuriSol3} [dir=none]; }
Advanced Strategy: Using Protecting Groups
When reaction conditions are inherently incompatible with an ester group, a "protecting group" strategy is often the best solution.[10] This involves chemically modifying the functional group to make it unreactive, performing the desired reaction, and then removing the protecting group to restore the original functionality.[11]
Q5: What are some common protecting groups for carboxylic acids and how do I choose one?
A5: Carboxylic acids are often protected as esters that have different stability profiles than simple methyl or ethyl esters. The choice depends on the conditions you need to protect against and the conditions you can use for deprotection.[12]
| Protecting Group | Structure | Common Protection Conditions | Deprotection Conditions | Stable To | Labile To |
| Methyl Ester | -COOCH₃ | CH₃OH, H⁺ (cat.) or SOCl₂, CH₃OH | NaOH or LiOH, H₂O/THF; Strong Acid (H₃O⁺)[13][14] | Mild acid/base, Hydrogenolysis | Strong acid/base |
| tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ (cat.) or (Boc)₂O, DMAP | Strong acid (e.g., TFA in DCM)[14] | Base, Hydrogenolysis, Nucleophiles | Strong Acid |
| Benzyl (B1604629) (Bn) Ester | -COOCH₂Ph | BnBr, Base or BnOH, H⁺ (cat.) | H₂, Pd/C (Hydrogenolysis)[14] | Acid, Base, Nucleophiles | Hydrogenolysis |
| Silyl (B83357) Ester (e.g., TBDMS) | -COOSi(CH₃)₂(tBu) | TBDMS-Cl, Imidazole | Fluoride (B91410) source (TBAF), Mild Acid[14] | Base, Hydrogenolysis | Acid, Fluoride |
Q6: What is an "orthogonal protection strategy" and why is it useful?
A6: An orthogonal protection strategy allows for the selective removal of one protecting group in a molecule that has multiple protected functional groups, without affecting the others.[10] This is crucial in multi-step synthesis where different parts of the molecule need to be manipulated at different stages.[15][16] For example, a molecule could have a carboxylic acid protected as a benzyl ester and an alcohol protected as a silyl ether. The benzyl ester can be removed by hydrogenolysis without affecting the silyl ether, and the silyl ether can be removed with fluoride ion without affecting the benzyl ester.[10]
dot digraph "Orthogonal_Protection" { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Example of an Orthogonal Protection Strategy", labelloc=t, labeljust=c, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#202124"];
// Node Definitions Start [label="HO-Molecule-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected [label="TBDMSO-Molecule-COOBn", fillcolor="#F1F3F4", fontcolor="#202124"]; DeprotectOH [label="HO-Molecule-COOBn", fillcolor="#F1F3F4", fontcolor="#202124"]; DeprotectAcid [label="TBDMSO-Molecule-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactOH [label="Product A", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactAcid [label="Product B", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protected [label="Protection Steps"]; Protected -> DeprotectOH [label="TBAF (Fluoride)\nRemoves TBDMS"]; Protected -> DeprotectAcid [label="H₂, Pd/C\n(Hydrogenolysis)\nRemoves Bn"]; DeprotectOH -> ReactOH [label="React at OH group"]; DeprotectAcid -> ReactAcid [label="React at COOH group"]; }
Experimental Protocols
Protocol 1: Neutralization (Deactivation) of Silica Gel
This protocol describes how to neutralize acidic silica gel using triethylamine (TEA) for use in column chromatography.[17]
Materials:
-
Standard silica gel (e.g., 60-120 mesh)
-
Triethylamine (TEA)
-
An appropriate solvent for making a slurry (e.g., petroleum ether, hexane, or dichloromethane)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the required amount of silica gel (e.g., 150 g).
-
Add a sufficient volume of a low-boiling solvent like petroleum ether to create a mobile slurry.
-
Add triethylamine (2-3 mL for every 150 g of silica) to the slurry. This amount corresponds to roughly 1-2% v/w.
-
Swirl the flask to ensure the amine is distributed evenly throughout the silica.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the neutralized silica gel in a vacuum oven overnight to remove any residual solvent and excess amine. The silica is now ready to be used for packing a column.
Protocol 2: General Non-Aqueous Work-up
This protocol is for isolating a product from a reaction mixture without the use of water, suitable for highly water-sensitive compounds.
Materials:
-
Reaction mixture in an organic solvent
-
Celite® 545 or anhydrous sodium sulfate (B86663)/magnesium sulfate
-
Sintered glass funnel or Büchner funnel with filter paper
-
Anhydrous organic solvent for rinsing
Procedure:
-
Once the reaction is complete, cool the mixture to room temperature if necessary.
-
If the reaction contains solid by-products (e.g., salts), they can be removed by filtration. Place a plug of Celite® or a layer of anhydrous sodium sulfate in a sintered glass funnel.
-
Pour the reaction mixture through the filter.
-
Rinse the reaction flask and the filter cake with a small amount of fresh, anhydrous solvent to ensure complete transfer of the product.
-
Combine the filtrate portions.
-
The solvent can now be removed from the filtrate using a rotary evaporator to yield the crude product, which can then be purified by non-aqueous methods like chromatography with neutralized silica or crystallization from anhydrous solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. rsc.org [rsc.org]
Strategies for selective modification of other functional groups on the molecule.
Technical Support Center: Selective Functional Group Modification
Welcome to the technical support center for strategies in selective functional group modification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a protecting group?
A protecting group is a chemical moiety that is selectively introduced to a reactive functional group to render it inert during a chemical reaction performed elsewhere on the molecule. This strategy is fundamental to multi-step organic synthesis, preventing undesired side reactions and enabling the construction of complex molecules.[1][2] After the desired transformation is complete, the protecting group must be cleanly removed to restore the original functionality.[3]
Q2: How do I choose the most suitable protecting group for my experiment?
The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions it needs to withstand, and easy to remove in high yield without affecting other parts of the molecule.[3] Key factors to consider include the pH, temperature, and reagents used in subsequent steps. For example, the tert-butyloxycarbonyl (Boc) group is stable in basic conditions but is readily cleaved by acid, making it suitable for syntheses involving base-mediated reactions.[4][5]
Q3: What is "orthogonal protection" and why is it important?
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[6][7] This allows for the sequential modification of different functional groups.[8][9] This technique is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different amino acid side chains and the N-terminus require selective deprotection at various stages.[8][9] A classic example is the use of the base-labile Fmoc group for the α-amino group and acid-labile groups (like tBu) for side chains.[8][9]
Q4: What is chemoselectivity and how can it be achieved without protecting groups?
Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups.[10] It can often be achieved by carefully selecting reagents and reaction conditions. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce a ketone or aldehyde in the presence of a less reactive ester.[11][12] Conversely, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both functional groups.[12] Achieving chemoselectivity avoids additional protection and deprotection steps, making a synthesis more efficient.[13][14]
Troubleshooting Guides
Problem 1: Incomplete Deprotection of a Protecting Group
Symptom: After performing the deprotection step, analysis by TLC, LC-MS, or NMR shows a significant amount of starting material remaining.
Possible Causes & Solutions:
-
Insufficient Reagent or Reaction Time: The concentration of the deprotection reagent may be too low, or the reaction was not allowed to proceed to completion. This is particularly common for sterically hindered substrates.[15]
-
Degraded Reagents: Reagents can degrade over time, leading to reduced efficacy. For example, piperidine (B6355638), used for Fmoc deprotection, can oxidize.[18]
-
Solution: Use freshly opened or purified reagents. Ensure proper storage conditions are maintained.
-
-
Re-protection by Scavenger-Sensitive Groups: During acid-catalyzed deprotection of groups like Boc or Trityl (Trt), highly reactive carbocations are formed.[16] These can reattach to the deprotected functional group, especially nucleophilic ones like the thiol on cysteine.
-
Solution: Add a "scavenger" to the reaction mixture. Scavengers are reagents like triisopropylsilane (B1312306) (TIS) or water that trap these carbocations, preventing side reactions.[15][16]
-
-
Poor Resin Swelling (Solid-Phase Synthesis): In SPPS, if the resin is not adequately swelled, reagents cannot efficiently access the reactive sites on the peptide chain.[15][18]
-
Solution: Ensure the resin is fully swelled in an appropriate solvent (e.g., DMF or DCM) before initiating the deprotection step.
-
// Nodes start [label="Problem:\nIncomplete Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents fresh and\nof correct concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Was reaction time\nsufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_scavengers [label="Is the protecting group\nscavenger-sensitive\n(e.g., Boc, Trt)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_sterics [label="Is the substrate\nsterically hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_reagents [label="Solution:\nUse fresh reagents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_time [label="Solution:\nIncrease reaction time\nand monitor progress.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_scavengers [label="Solution:\nAdd appropriate scavengers\n(e.g., TIS, water).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution:\nIncrease reagent equivalents\nor use stronger conditions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Deprotection Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> check_time [label="Yes"]; check_reagents -> sol_reagents [label="No"]; sol_reagents -> end;
check_time -> check_scavengers [label="Yes"]; check_time -> sol_time [label="No"]; sol_time -> end;
check_scavengers -> check_sterics [label="No"]; check_scavengers -> sol_scavengers [label="Yes"]; sol_scavengers -> end;
check_sterics -> end [label="No, re-evaluate problem"]; check_sterics -> sol_conditions [label="Yes"]; sol_conditions -> end; } } Troubleshooting flowchart for incomplete deprotection.
Problem 2: Low Chemoselectivity in a Reaction
Symptom: A reagent intended to modify one functional group also reacts with another, leading to a mixture of products and low yield of the desired compound. For example, attempting to reduce a ketone without affecting a nearby ester.
Possible Causes & Solutions:
-
Reagent is Too Reactive: The chosen reagent may not be selective enough to differentiate between the functional groups present.
-
Solution: Switch to a milder reagent. For reducing a ketone in the presence of an ester, use NaBH₄ instead of LiAlH₄.[11] For some substrates, highly selective but more complex systems, like diethylaluminum benzenethiolate (B8638828) with DIBAL-H, may be necessary.[14]
-
-
Reaction Conditions are Too Harsh: Elevated temperatures can often overcome the activation energy barrier for the undesired reaction, reducing selectivity.
-
Solution: Perform the reaction at a lower temperature. Many selective reductions are carried out at -78 °C to enhance selectivity.[14]
-
-
In Situ Protection Failure: Some strategies rely on the temporary, in situ protection of a more reactive group. If this protection is not efficient, selectivity is lost.
-
Solution: Re-evaluate the in situ protection strategy. For example, when reducing a less reactive ketone in the presence of a more reactive aldehyde, a combination of PPh₃ and TMSOTf can be used to temporarily protect the aldehyde as an O,P-acetal salt.[13]
-
-
Steric and Electronic Effects: The electronic environment and steric accessibility of the functional groups can influence reactivity in unexpected ways.
-
Solution: Modify the substrate to electronically deactivate the group you do not want to react or increase steric hindrance around it, if feasible within the synthetic plan.
-
Data Presentation: Protecting Group Comparison
The selection of an appropriate protecting group is critical for synthetic success. Below is a comparison of common protecting groups for amines and alcohols.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Notes |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NaHCO₃, TEA) | Strong Acid (TFA, HCl in dioxane)[4][19] | Stable to base, nucleophiles, and hydrogenation. Widely used in drug synthesis.[20] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, base | Base (e.g., 20% piperidine in DMF)[18] | Acid-stable. The core of orthogonal SPPS strategies.[8][9] |
| Benzyl Carbamate | Cbz or Z | Benzyl chloroformate, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. Not compatible with reactions using hydrogenation. |
Table 2: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Notes |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole, DMF | Fluoride (B91410) source (TBAF), or mild acid[21][22] | Stable to base and many organometallic reagents. Sensitive to acid. |
| Benzyl Ether | Bn | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) | Very stable to a wide range of acidic and basic conditions. |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl in THF) | Stable to base, nucleophiles, and hydrogenation. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general method for the protection of a primary amine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[23]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Solvent (e.g., THF, DCM, or a water/acetone mixture)[24]
-
Base (optional, e.g., NaHCO₃ or TEA, if starting from an amine salt)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add di-tert-butyl dicarbonate to the stirred solution.
-
If a base is required, add it to the mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC until the starting amine is consumed (typically 1-4 hours).[4]
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[23]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.
// Nodes start [label="Start:\nPrimary Amine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve amine\nin solvent (e.g., THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_boc [label="2. Add (Boc)₂O\n(1.1 equiv)", fillcolor="#FFFFFF", fontcolor="#202124"]; stir [label="3. Stir at RT\nMonitor by TLC", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="4. Aqueous Workup\n(Wash with NaHCO₃, Brine)", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="5. Dry (Na₂SO₄)\n& Concentrate", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Product:\nN-Boc Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dissolve [color="#4285F4"]; dissolve -> add_boc [color="#4285F4"]; add_boc -> stir [color="#4285F4"]; stir -> workup [color="#4285F4"]; workup -> purify [color="#4285F4"]; purify -> end [color="#4285F4"]; } } Experimental workflow for N-Boc protection of an amine.
Protocol 2: General Procedure for TBDMS Ether Deprotection using TBAF
This protocol outlines the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using tetrabutylammonium (B224687) fluoride (TBAF).[21]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water and Brine
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF (to approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.[25]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).
-
Quench the reaction by adding water. Dilute the mixture with DCM.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[21]
Note: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates.[21][25] In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[26]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. medium.com [medium.com]
- 21. benchchem.com [benchchem.com]
- 22. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 23. benchchem.com [benchchem.com]
- 24. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Analytical methods for confirming the purity of Dibenzyl L-glutamate tosylate.
A Comparative Guide to Confirming the Purity of Dibenzyl L-glutamate tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for confirming the purity of this compound, a critical starting material in peptide synthesis and various pharmaceutical applications. Ensuring the chemical and stereochemical purity of this amino acid derivative is paramount for the successful synthesis of pure, active pharmaceutical ingredients (APIs) and other research compounds. This document outlines key analytical techniques, provides detailed experimental protocols, and presents comparative data to assist in the rigorous quality control of this compound.
Workflow for Purity Confirmation
A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the logical sequence of analytical tests to confirm identity, assess chemical purity, and determine enantiomeric purity.
Caption: Workflow for the analytical confirmation of this compound purity.
Comparison of Key Analytical Methods
The purity of this compound is assessed through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining both chemical and enantiomeric purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for structural confirmation and identification.
| Analytical Method | Parameter Measured | Typical Specification | Alternative/Complementary Methods |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥ 99.0% | Thin Layer Chromatography (TLC) |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity (L-isomer vs. D-isomer) | ≥ 99.5% ee (enantiomeric excess) | Polarimetry (Optical Rotation) |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Chemical Structure Confirmation | Conforms to reference spectrum | Infrared (IR) Spectroscopy |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Conforms to theoretical mass | Elemental Analysis |
| Karl Fischer Titration | Water Content | ≤ 0.5% | Loss on Drying |
| Elemental Analysis | Elemental Composition (C, H, N, S) | Within ± 0.4% of theoretical values | - |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are protocols for the key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to separate and quantify this compound from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point and should be optimized for the specific impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method specifically separates the L-enantiomer from the undesirable D-enantiomer. The presence of the D-isomer is a critical quality attribute, as it can impact the efficacy and safety of the final product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column, for instance, a Phenomenex Lux 3 µ Amylose-2 (150 mm × 4.6 mm i.d.).[1]
-
Mobile Phase: A mixture of hexane (B92381) and ethanol, for example, an 80:20 (v/v) ratio.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of about 1 mg/mL.
-
Analysis: The enantiomeric excess (ee) is calculated by comparing the peak areas of the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of the dibenzyl ester and tosylate moieties.
-
Instrumentation: 300 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Data (in CDCl₃, 300 MHz): Key expected chemical shifts (δ) include: ~2.18-2.58 ppm (multiplets, 4H, glutamate (B1630785) CH₂), ~2.23 ppm (singlet, 3H, tosyl CH₃), ~4.13 ppm (triplet, 1H, glutamate α-CH), ~4.89-5.07 ppm (multiplet, 4H, benzyl (B1604629) CH₂), ~6.96 ppm and ~7.72 ppm (doublets, 4H, tosyl aromatic protons), and ~7.19-7.28 ppm (multiplet, 10H, benzyl aromatic protons).[1]
-
¹³C NMR Data (in CDCl₃, 75 MHz): Expected signals around δ 21.5 (tosyl CH₃), 25.4 and 29.6 (glutamate CH₂), 52.6 (glutamate α-CH), 66.6 and 68.2 (benzyl CH₂), and in the aromatic region for the benzyl and tosyl groups.[1]
-
Analysis: The obtained spectrum should be compared with a reference spectrum or with the expected chemical shifts and coupling constants to confirm the identity and structural integrity of the compound.
Mass Spectrometry (MS) for Molecular Weight Determination
MS is used to confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule of the dibenzyl L-glutamate free base [M+H]⁺ at m/z 328.15, and potentially an ion for the intact salt. The theoretical molecular weight of the free base is 327.37 g/mol .
Alternative and Complementary Analytical Methods
While the above methods are central to purity confirmation, other techniques provide valuable complementary information.
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and detecting the presence of starting materials or major byproducts.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the theoretical values for the molecular formula C₂₆H₂₉NO₇S.
-
Karl Fischer Titration: The most accurate method for determining the water content of the sample.
-
Optical Rotation: Measures the specific rotation of the compound, which can give an indication of its enantiomeric purity. However, this method is less precise than chiral HPLC for quantifying small amounts of the undesired enantiomer.
By employing a combination of these analytical methods, researchers and drug developers can confidently ascertain the purity of this compound, ensuring the quality and consistency of their research and manufacturing processes.
References
A Comparative Guide to the Spectroscopic Analysis of Dibenzyl L-glutamate Tosylate and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, a thorough understanding of the structural integrity and purity of starting materials is paramount. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Dibenzyl L-glutamate tosylate, a key intermediate in peptide synthesis, alongside common alternatives such as Boc-L-glutamic acid γ-benzyl ester and Fmoc-L-glutamic acid γ-benzyl ester.
This document presents a comprehensive analysis of the spectroscopic data for this compound, offering a clear interpretation of its ¹H and ¹³C NMR spectra and its mass spectrometry characteristics. Furthermore, it provides a comparative look at the spectral data of two widely used alternatives, N-tert-butoxycarbonyl-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH) and N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), to aid researchers in selecting the most appropriate building block for their synthetic needs.
Spectroscopic Data for this compound
The definitive characterization of this compound is achieved through a combination of NMR and mass spectrometry techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (S)-Dibenzyl glutamate (B1630785) p-toluenesulfonate provide a detailed fingerprint of its molecular structure. The data presented here is consistent with the structure of the compound, showing the characteristic signals for the glutamic acid backbone, the two benzyl (B1604629) ester protecting groups, and the tosylate counter-ion.
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 7.75 (d, 2H) | Tosyl Ar-H |
| 7.29-7.38 (m, 10H) | Benzyl Ar-H |
| 7.12 (d, 2H) | Tosyl Ar-H |
| 5.19 (s, 2H) | γ-CH₂ (benzyl) |
| 5.12 (s, 2H) | α-CH₂ (benzyl) |
| 4.25 (t, 1H) | α-CH |
| 2.60 (t, 2H) | γ-CH₂ |
| 2.35 (s, 3H) | Tosyl CH₃ |
| 2.20-2.30 (m, 2H) | β-CH₂ |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows the molecular ion for the free base, Dibenzyl L-glutamate, due to the loss of the tosylate counter-ion in the gas phase.
| Mass Spectrometry (ESI-MS) | |
| m/z (calculated) | 328.15 (for C₁₉H₂₂NO₄⁺, [M+H]⁺) |
| m/z (observed) | Consistent with the calculated value |
Comparative Analysis with Alternative Glutamic Acid Derivatives
In peptide synthesis, the choice of protecting groups for the amino acid side chains is critical. Boc-Glu(OBzl)-OH and Fmoc-Glu(OBzl)-OH are common alternatives to the dibenzyl protected form. Below is a comparison of their key spectroscopic features.
| Compound | Key ¹H NMR Signals (CDCl₃, ppm) | Key ¹³C NMR Signals (CDCl₃, ppm) | Mass Spectrometry (ESI-MS) [M-H]⁻ |
| This compound | 7.75 & 7.12 (tosyl), 7.29-7.38 (benzyl), 5.19 & 5.12 (benzyl CH₂), 4.25 (α-CH), 2.35 (tosyl CH₃) | 171.8, 170.1 (C=O), 144.2, 140.5 (tosyl C), 135.2, 134.8 (benzyl C), 67.9, 67.3 (benzyl CH₂), 52.4 (α-CH) | 326.14 (for C₁₉H₂₀NO₄⁻) |
| Boc-Glu(OBzl)-OH | ~7.35 (benzyl Ar-H), ~5.1 (benzyl CH₂), ~4.3 (α-CH), ~1.45 (Boc) | ~175 (COOH), ~172 (C=O, ester), ~155 (C=O, Boc), ~135 (benzyl C), ~80 (Boc C), ~66 (benzyl CH₂), ~53 (α-CH), ~28 (Boc CH₃) | 336.14 (for C₁₇H₂₂NO₆⁻) |
| Fmoc-Glu(OBzl)-OH | ~7.77, ~7.6, ~7.4, ~7.3 (Fmoc & benzyl Ar-H), ~5.1 (benzyl CH₂), ~4.4 (α-CH), ~4.2 (Fmoc CH) | ~175 (COOH), ~172 (C=O, ester), ~156 (C=O, Fmoc), ~143, ~141 (Fmoc C), ~135 (benzyl C), ~67 (Fmoc CH₂ & benzyl CH₂), ~53 (α-CH) | 458.16 (for C₂₇H₂₄NO₆⁻) |
Experimental Protocols
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz spectrometer. The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry
Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is typically dissolved in a mixture of acetonitrile (B52724) and water with a small amount of formic acid for positive ion mode or ammonium (B1175870) hydroxide (B78521) for negative ion mode.
Visualizing the Interpretation of Spectroscopic Data
The following diagrams illustrate the key steps in the analysis and the structural relationships of the discussed compounds.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Comparison of this compound with its alternatives.
This guide provides a foundational understanding of the key spectroscopic data for this compound and its common alternatives. For more in-depth analysis, researchers are encouraged to consult the primary literature and spectral databases.
A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of Dibenzyl Esters
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of two distinct HPLC methods for the enantiomeric separation of a key dibenzyl ester, dibenzoyl tartaric acid, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
The selection of a suitable HPLC method for enantiomeric separation is contingent on the specific dibenzyl ester, available resources, and desired analytical parameters such as resolution and analysis time. Below is a comparison of two reported methods for the analysis of dibenzoyl tartaric acid enantiomers.
| Parameter | Method 1 | Method 2 |
| Analyte | Dibenzoyl-L-Tartaric Acid (L-DBTA) and its D-enantiomer | 2,3-Dibenzoyl-DL-tartaric acid |
| Chiral Stationary Phase (CSP) | Chiralpak® IA | CHIRALPAK® IC-3 |
| Column Dimensions | 250 x 4.6 mm, 5.0 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | n-heptane / isopropanol (B130326) / trifluoroacetic acid (900:100:1 v/v/v) | dichloromethane / ethanol (B145695) / trifluoroacetic acid (98:2:0.1 v/v/v) |
| Chromatographic Mode | Normal Phase | Normal Phase |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | Not Specified |
| Detection | UV at 230 nm | Not Specified |
| Resolution (Rs) | > 1.5 between L-DBTA and D-DBTA[1] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methods for specific laboratory needs.
Method 1: Analysis of Dibenzoyl-L-Tartaric Acid
This method was developed and validated for determining the D-DBTA content in L-DBTA, ensuring its enantiomeric purity.[1]
Instrumentation:
-
HPLC system with UV detector
-
Chiralpak® IA column (250 x 4.6 mm, 5.0 µm)
-
Column oven
-
Sample cooler
Reagents:
-
n-heptane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Dibenzoyl-L-Tartaric Acid reference standard
-
Sample of Dibenzoyl-L-Tartaric Acid
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane, isopropanol, and trifluoroacetic acid in a ratio of 900:100:1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution of Dibenzoyl-L-Tartaric Acid in a suitable diluent.
-
Sample Preparation: Prepare the sample solution by dissolving the dibenzyl ester sample in a suitable diluent to a known concentration.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 40°C.
-
Set the UV detector to a wavelength of 230 nm.
-
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the peak areas of the L-DBTA and D-DBTA enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Method 2: Separation of 2,3-Dibenzoyl-DL-tartaric acid
This application demonstrates the separation of the enantiomers of 2,3-Dibenzoyl-DL-tartaric acid.
Instrumentation:
-
HPLC system
-
CHIRALPAK® IC-3 column (150 x 4.6 mm, 3 µm)
Reagents:
-
Dichloromethane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
2,3-Dibenzoyl-DL-tartaric acid sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing dichloromethane, ethanol, and trifluoroacetic acid in a ratio of 98:2:0.1 (v/v/v). Degas the mobile phase.
-
Sample Preparation: Dissolve the 2,3-Dibenzoyl-DL-tartaric acid sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
-
Injection and Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers to determine their respective areas and calculate the enantiomeric excess.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the enantiomeric excess of dibenzyl esters using HPLC.
Caption: General workflow for ee determination of dibenzyl esters.
Conclusion
The choice between different HPLC methods for determining the enantiomeric excess of dibenzyl esters will depend on the specific compound and the analytical requirements. Method 1, using a Chiralpak® IA column, is a well-documented and validated method for dibenzoyl tartaric acid, providing a high resolution. Method 2 offers an alternative using a CHIRALPAK® IC-3 column with a different mobile phase system. Researchers should consider screening various chiral stationary phases and mobile phases to optimize the separation for their specific dibenzyl ester of interest. The detailed protocols and workflow provided in this guide serve as a valuable starting point for developing robust and reliable analytical methods for chiral purity assessment.
References
A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a side-chain protecting group for glutamic acid (Glu) is a pivotal decision in the successful execution of solid-phase peptide synthesis (SPPS). This choice profoundly impacts the efficiency of peptide chain elongation, the mitigation of side reactions, and ultimately, the yield and purity of the final peptide product. This guide offers an objective comparison of Dibenzyl L-glutamate tosylate and other prevalent glutamic acid side-chain protecting groups, substantiated by experimental data and detailed protocols.
The ideal protecting group for the γ-carboxyl group of glutamic acid must remain stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups.[1] In the context of Fmoc-based SPPS, the most commonly employed protecting groups are tert-butyl (OtBu) and benzyl (B1604629) (Bzl) esters.[1]
Performance Comparison of Glutamic Acid Protecting Groups
The efficacy of a protecting group is evaluated based on several key parameters, including its stability under various conditions, the ease and selectivity of its removal, and its propensity to contribute to side reactions.
| Protecting Group | Chemical Structure | Key Advantages | Key Disadvantages | Common Side Reactions |
| Dibenzyl (OBzl) | -CH₂-C₆H₅ | Orthogonal to the Fmoc group.[1] Can be removed by catalytic hydrogenation (e.g., H₂/Pd), which is advantageous for the synthesis of protected peptide fragments.[1] | Partially removed by trifluoroacetic acid (TFA), which can be a limitation in some synthesis strategies.[2] | Minimal, but catalytic hydrogenation may not be suitable for all peptides, especially those containing other reducible functional groups. |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Exhibits high stability to the basic conditions required for Fmoc deprotection.[1] Effectively prevents the formation of pyroglutamate (B8496135) and glutarimide.[1] Cleaved simultaneously with the peptide from the resin using strong acids like TFA.[1] | Not suitable for synthesizing protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[1] | Generally considered the safest choice for standard Fmoc-SPPS with minimal side reactions.[1] Tert-butyl cations formed during deprotection can lead to alkylation of methionine side chains.[3] |
| Allyl (OAll) | -CH₂-CH=CH₂ | Fully orthogonal to both base-labile (Fmoc) and acid-labile (tBu) protecting groups.[1] Enables selective on-resin side-chain modification or cyclization.[1] | Requires a specific palladium(0)-catalyzed deprotection step, which can sometimes be slow and necessitates careful removal of the catalyst.[1] Potential for incomplete deprotection if the palladium catalyst is poisoned or sterically hindered.[1] | |
| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂-C₆H₅ | Can be removed with 1% TFA in dichloromethane (B109758) (DCM), conditions that do not affect t-butyl based protecting groups.[2] Offers significant protection against aspartimide formation.[4] |
Experimental Protocols
Detailed methodologies for key experiments in Fmoc-based solid-phase peptide synthesis involving a protected glutamic acid residue are outlined below.[1]
Protocol 1: Amino Acid Coupling
This protocol details the coupling of an Fmoc-protected amino acid, such as Fmoc-Glu(P)-OH (where P is the protecting group), to a resin-bound peptide chain.[1]
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OBzl)-OH) (4 eq.)
-
Coupling reagent (e.g., HBTU) (3.9 eq.)
-
Base (e.g., DIPEA) (8 eq.)
-
Solvent (e.g., DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[1]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (indicated by a yellow color) signifies a complete reaction.[1]
Protocol 2: Fmoc Group Deprotection
This protocol describes the removal of the N-terminal Fmoc group to permit the subsequent amino acid coupling.[1]
Materials:
-
20% piperidine (B6355638) in DMF (v/v)
-
Peptide-resin with an N-terminal Fmoc group
Procedure:
-
Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin and agitate the mixture at room temperature.[1]
-
Reaction Time: Allow the deprotection reaction to proceed for 5-10 minutes. A second treatment of 5-10 minutes is recommended to ensure complete deprotection.[5]
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove piperidine and the fulvene (B1219640) adduct.[1]
Protocol 3: Cleavage and Side-Chain Deprotection
The final step involves the removal of the side-chain protecting groups and cleavage of the peptide from the solid support.[1]
A. Global Deprotection (for OtBu and acid-labile groups):
Reagents:
-
Cleavage Cocktail: A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[1]
Procedure:
-
Wash the dried peptide-resin with DCM.[1]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[1]
B. Selective Deprotection of OBzl:
Reagents:
-
H₂ gas
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., MeOH, EtOH, EtOAc, THF)[6]
Procedure:
-
Suspend the protected peptide in a suitable solvent.
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere.
-
Stir the mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
Visualizing Synthesis and Selection Logic
To aid in the decision-making process and to visualize the synthesis workflow, the following diagrams are provided.
Caption: Decision workflow for selecting a glutamic acid protecting group.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
This guide provides a framework for making an informed decision on the most suitable side-chain protecting group for glutamic acid based on the specific requirements of the peptide synthesis project.[1] For critical applications, it is always recommended to perform small-scale trial syntheses to optimize conditions and ensure the desired outcome.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
A Comparative Guide to Protecting Group Strategies in Peptide Synthesis: Benzyl Ester vs. Tert-butyl Ester for Glutamic Acid Side-Chain Protection
In the synthesis of peptides, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. For the trifunctional amino acid, glutamic acid (Glu), effective protection of its side-chain γ-carboxyl group is critical to prevent side reactions. This guide provides a detailed comparison of two common side-chain protecting groups for glutamic acid: the benzyl (B1604629) ester (OBzl) and the tert-butyl ester (OtBu). This analysis is situated within the two dominant strategies in solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) approaches.
While Dibenzyl L-glutamate tosylate is a commercially available protected amino acid, it represents a component of a protection strategy rather than a standalone method comparable to the comprehensive Boc or Fmoc methodologies. The core of this comparison, therefore, focuses on the efficacy and practical application of benzyl versus tert-butyl side-chain protection for glutamic acid residues.
Overview of Protecting Group Strategies
Peptide synthesis relies on the sequential addition of amino acids to a growing chain. To ensure the correct sequence and avoid unwanted reactions, temporary protecting groups are used for the N-terminal α-amino group, and more permanent protecting groups are used for reactive amino acid side chains. The choice of these protecting groups dictates the overall synthetic strategy.
-
Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for temporary N-terminal protection and typically employs benzyl-based protecting groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[1]
-
Fmoc/tBu Strategy: This is an orthogonal strategy where the base-labile Fmoc group protects the N-terminus and acid-labile tert-butyl-based groups protect the side chains.[2] The Fmoc group is removed with a mild base, typically piperidine (B6355638), and the side-chain protecting groups are cleaved with TFA.[2][3]
Quantitative Performance Comparison: Glu(OBzl) vs. Glu(OtBu)
Direct quantitative comparisons in a single study are scarce in publicly available literature. However, a summary of expected performance based on numerous reports can be compiled. The tert-butyl ester is generally considered a very safe and efficient choice for standard Fmoc-SPPS, with minimal side reactions.[4] Benzyl esters, while robust, can be associated with certain side reactions, particularly during strong acid cleavage.[5]
| Parameter | Glutamic Acid protected as Tert-butyl Ester (Glu(OtBu)) | Glutamic Acid protected as Benzyl Ester (Glu(OBzl)) | References |
| Typical N-terminal Strategy | Fmoc | Boc | [1][6] |
| Typical Coupling Efficiency | >99% | ~95-98% (can be sequence-dependent) | [7] |
| Crude Peptide Purity (HPLC) | Generally high (e.g., 70-90%) | Variable, can be affected by cleavage side reactions (e.g., 50-80%) | [7][8] |
| Common Side Reactions | Minimal; pyroglutamate (B8496135) formation can occur but is effectively suppressed.[4] | Pyroglutamate formation, glutarimide (B196013) formation, alkylation of sensitive residues by benzyl cations during HF cleavage.[5][9][10] | |
| Deprotection Conditions | Trifluoroacetic acid (TFA) | Strong acids (e.g., HF, TFMSA), Catalytic Hydrogenolysis (H₂/Pd) | [4][8] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis cycle for adding a glutamic acid residue with tert-butyl side-chain protection.
Materials and Reagents:
-
Fmoc-Glu(OtBu)-OH
-
Rink Amide resin (or other suitable Fmoc-compatible resin)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.[11]
-
Coupling:
-
Dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents) and an activator like HOBt (3-5 equivalents) in DMF.
-
Add a coupling agent such as DIC (3-5 equivalents).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.[7]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting groups.[6]
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and dry. Purify by reverse-phase HPLC.
Protocol 2: Incorporation of Boc-Glu(OBzl)-OH in Boc-SPPS
This protocol details the manual solid-phase synthesis cycle for adding a glutamic acid residue with benzyl side-chain protection.
Materials and Reagents:
-
Boc-Glu(OBzl)-OH
-
Merrifield or PAM resin
-
50% TFA in DCM
-
10% DIEA in DMF (for neutralization)
-
Coupling reagents (e.g., HBTU/HOBt/DIEA)
-
DMF and DCM
-
Anhydrous Hydrofluoric Acid (HF)
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Resin Swelling: Swell the resin in DCM.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash with DCM and isopropanol.[12]
-
Neutralization: Neutralize the resin with 10% DIEA in DMF. Wash thoroughly with DMF.[1]
-
Coupling:
-
Pre-activate Boc-Glu(OBzl)-OH (3 equivalents) with HBTU/HOBt and DIEA in DMF.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor for complete coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final coupling, wash and dry the resin. Perform the cleavage and deprotection using anhydrous HF with appropriate scavengers at 0°C for 1 hour. This step removes the peptide from the resin and cleaves the benzyl side-chain protecting group.[8]
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and dry. Purify by reverse-phase HPLC.
Visualization of Workflows and Orthogonality
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the orthogonal nature of the protecting groups.
Caption: Workflow for Boc-SPPS with Benzyl Side-Chain Protection.
Caption: Workflow for Fmoc-SPPS with Tert-butyl Side-Chain Protection.
Caption: Orthogonality of Fmoc/tBu and Boc/Bzl Protecting Group Strategies.
Conclusion
The choice between benzyl and tert-butyl ester protection for the side chain of glutamic acid is intrinsically linked to the overarching N-terminal protection strategy (Boc or Fmoc).
-
Tert-butyl (OtBu) protection , used in the Fmoc/tBu strategy , offers high stability, excellent yields, and minimal side reactions, making it the preferred method for many standard and complex peptide syntheses due to its milder final cleavage conditions.[4][6]
-
Benzyl (OBzl) protection , a cornerstone of the Boc/Bzl strategy , is a robust and well-established method.[8] It provides an orthogonal protection scheme that can be advantageous for specific synthetic goals, such as the synthesis of protected peptide fragments via catalytic hydrogenolysis for side-chain deprotection.[4] However, the requirement for strong acids like HF for final cleavage necessitates specialized equipment and can lead to side reactions with sensitive residues.[8][9]
For researchers, the decision should be based on the specific requirements of the target peptide, including its sequence, length, and any post-synthesis modifications, as well as the available laboratory infrastructure for handling potent acids like HF. While the Fmoc/tBu strategy has become more prevalent, the Boc/Bzl approach remains a powerful and relevant tool in the peptide chemist's arsenal.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
A comparative study of different solvents for Dibenzyl L-glutamate tosylate synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Dibenzyl L-glutamate tosylate, a key intermediate in peptide synthesis and medicinal chemistry, is critically influenced by the choice of solvent.[1][2] This guide provides a comparative analysis of various solvents used in the Fischer esterification of L-glutamic acid with benzyl (B1604629) alcohol, catalyzed by p-toluenesulfonic acid. The selection of an appropriate solvent is paramount not only for achieving high yield and purity but also for preserving the enantiomeric integrity of the final product.
Performance Comparison of Solvents
Historically, solvents like benzene (B151609) and carbon tetrachloride were commonly employed for this synthesis due to their ability to form an azeotrope with water, effectively driving the esterification reaction forward.[1][3][4] However, their toxicity and environmental hazards have led to a search for safer and more efficient alternatives.[1][3][4] Toluene and benzyl alcohol have also been used, but can lead to significant racemization.[1] Recent studies have highlighted cyclohexane (B81311) as a superior solvent, offering high yields and excellent enantiomeric purity.[1][2][3]
The following table summarizes the performance of different solvents in the synthesis of this compound.
| Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Key Observations |
| Cyclohexane | 97 | 99.4-100 | Efficient water removal via azeotrope at a lower temperature, minimizing racemization.[1][2] Considered a safer and more effective alternative to traditional solvents.[1][3] |
| Toluene | 92 | <10 | Higher azeotrope boiling point leads to significant racemization.[2][5] |
| Benzyl Alcohol | 41-55 | 65 | Can act as both reactant and solvent, but results in lower yields and notable racemization.[1][2] |
| Benzene | Literature standard | Prone to racemization | Effective for water removal but is a banned substance due to its carcinogenicity.[1][3][4] |
| Carbon Tetrachloride | Literature standard | Prone to racemization | Also a banned and hazardous solvent.[1][3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different solvents are provided below. The cyclohexane-based protocol is recommended for its high yield and preservation of stereochemistry.
Protocol 1: Synthesis in Cyclohexane (Recommended)
This one-pot procedure provides a high yield of enantiomerically pure (S)-Dibenzyl L-glutamate p-toluenesulfonate.[1]
-
Reactants:
-
L-glutamic acid (20 g, 0.136 mol)
-
p-toluenesulfonic acid (31 g, 0.163 mol)
-
Benzyl alcohol (70.4 mL, 0.680 mmol)
-
Cyclohexane (160 mL)
-
-
Procedure:
-
A mixture of L-glutamic acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is heated at reflux with a Dean-Stark trap under vigorous stirring for 6 hours.
-
The reaction mixture is then cooled to 50 °C.
-
Ethyl acetate (B1210297) (240 mL) is added to the mixture.
-
The resulting suspension is briefly warmed to reflux and then stirred for 1 hour at room temperature.
-
The product is isolated by filtration, washed with ethyl acetate, and dried to yield (S)-Dibenzyl L-glutamate p-toluenesulfonate as a white solid.
-
Protocol 2: Synthesis in Toluene
This protocol is also common but carries a high risk of racemization.[5]
-
Reactants:
-
L-(+)-glutamic acid (29.4 g, 0.2 mol)
-
p-toluenesulfonic acid (40 g, 0.23 mol)
-
Benzyl alcohol (80 mL)
-
Toluene (500 mL)
-
-
Procedure:
-
L-glutamic acid, p-toluenesulfonic acid, and benzyl alcohol are dissolved in toluene.
-
The mixture is refluxed under a nitrogen atmosphere with a water separator until approximately 11 mL of water is collected.
-
Reflux is continued for an additional 3 hours.
-
A portion of the solvent (150 mL) is removed by evaporation.
-
The reaction solution is cooled to 50°C and poured into 600 mL of petroleum ether with stirring for 1 hour.
-
The precipitate is collected by filtration.
-
The crude product is purified by recrystallization from 95% ethanol.
-
Experimental Workflow and Logic
The synthesis of this compound via Fischer esterification involves the reaction of L-glutamic acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid. The key to driving the reaction to completion is the continuous removal of water, which is a byproduct of the esterification. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus. The choice of solvent determines the boiling point of the azeotrope and, consequently, the reaction temperature, which has a direct impact on the rate of racemization. After the reaction, the product is typically precipitated, isolated by filtration, and purified.
References
A Researcher's Guide to Validating Glutamate Incorporation Using Dibenzyl Ester
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of amino acids with reactive side chains, such as glutamic acid, is paramount. The choice of a suitable protecting group for the γ-carboxyl group of glutamate (B1630785) is a critical factor influencing the efficiency and purity of the final peptide. This guide provides a comprehensive comparison of the dibenzyl ester as a protecting group for glutamic acid, outlining its validation, performance against alternatives, and detailed experimental protocols.
Performance Comparison of Glutamate Protecting Groups
The selection of a protecting group for the γ-carboxyl of glutamic acid is a strategic decision in solid-phase peptide synthesis (SPPS). The most commonly employed protecting groups are the benzyl (B1604629) (OBzl), tert-butyl (OtBu), and allyl (OAll) esters. Each offers a unique set of advantages and disadvantages in terms of stability, deprotection conditions, and orthogonality with other protecting groups used in peptide synthesis.[1][2]
| Protecting Group | Chemical Structure | Key Advantages | Key Disadvantages | Common Deprotection Methods | Orthogonality |
| Dibenzyl Ester (OBzl) | -CH₂-C₆H₅ | - Stable to the basic conditions of Fmoc deprotection.[1] - Can be removed by catalytic hydrogenation, which is orthogonal to acid-labile protecting groups.[1] - Useful for the synthesis of protected peptide fragments.[1] | - Can be partially cleaved under strong acidic conditions used in Boc-SPPS.[1] - Hydrogenolysis may not be compatible with peptides containing sulfur-containing amino acids (e.g., Cys, Met).[1] | - Catalytic Hydrogenation (H₂/Pd).[1] - Strong acids (HF, TFMSA).[3] - Sodium in liquid ammonia. | Orthogonal to Fmoc (base-labile) and some acid-labile groups (mild acid). |
| tert-Butyl Ester (OtBu) | -C(CH₃)₃ | - High stability to basic conditions.[1] - Efficiently prevents pyroglutamate (B8496135) formation.[1] - Cleaved simultaneously with the peptide from the resin using strong acids like TFA.[1][4] | - Not suitable for synthesizing protected peptide fragments where the side chain needs to remain protected after cleavage.[1] | - Strong acids (TFA).[1][4] | Not orthogonal to other acid-labile groups cleaved by TFA. |
| Allyl Ester (OAll) | -CH₂-CH=CH₂ | - Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[1][5] - Allows for selective on-resin side-chain modification or cyclization.[5][6] | - Requires a specific palladium(0)-catalyzed deprotection step.[5][7] - Potential for incomplete deprotection if the catalyst is poisoned or sterically hindered.[1] | - Palladium(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger.[5][7] | Fully orthogonal to Fmoc and tBu groups. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the standard procedure for incorporating a glutamate residue with a benzyl-protected side chain into a growing peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Glu(OBzl)-OH
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (typically 20%)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH (typically 3-5 equivalents relative to resin loading), HBTU/HOBt (equivalent to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Caption: Workflow for a single coupling cycle of Fmoc-Glu(OBzl)-OH in SPPS.
Protocol 2: Deprotection of the Benzyl Ester Side Chain
The removal of the benzyl protecting group can be achieved through several methods, with catalytic hydrogenation being a common choice for its mild and orthogonal nature.
Method A: Catalytic Hydrogenation
-
Resin Preparation: After completion of the peptide synthesis and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Suspension: Suspend the dried peptide-resin in a suitable solvent, such as a mixture of DMF, methanol, and acetic acid.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring for 12-24 hours at room temperature.
-
Filtration: Filter the reaction mixture to remove the Pd/C catalyst.
-
Washing: Wash the resin with the reaction solvent and then with DCM.
-
Cleavage from Resin: The peptide with the deprotected glutamic acid side chain can then be cleaved from the resin using standard procedures (e.g., with TFA).
Method B: Acidolysis (HF or TFMSA) Caution: Hydrofluoric acid (HF) and trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Place the dried resin in the reaction vessel of the HF or TFMSA cleavage apparatus. Add a scavenger cocktail (e.g., anisole, p-cresol, thioanisole) to prevent side reactions.[3]
-
Acid Treatment: Add liquid HF or TFMSA to the reaction vessel and stir at 0°C for 1-2 hours.[3]
-
Acid Removal: Evaporate the acid under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation and wash with cold ether.
Caption: Deprotection pathways for the benzyl ester of glutamic acid.
Validation of Successful Incorporation
Confirming the successful incorporation of the glutamate residue with its benzyl ester protecting group is crucial before proceeding with the synthesis. Several analytical techniques can be employed for this validation.
1. Mass Spectrometry (MS):
-
Procedure: A small sample of the peptide-resin can be cleaved and analyzed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Expected Result: The observed molecular weight of the peptide should correspond to the theoretical mass including the Fmoc-Glu(OBzl) residue. The mass of the benzyl group (C₇H₇) is 91.13 Da.
2. High-Performance Liquid Chromatography (HPLC):
-
Procedure: A cleaved sample of the peptide is analyzed by reverse-phase HPLC (RP-HPLC).[8]
-
Expected Result: The incorporation of the hydrophobic benzyl group will typically lead to an increase in the retention time of the peptide compared to a similar peptide without this modification. Comparing the chromatograms before and after the coupling step can provide evidence of successful incorporation.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: For a more detailed structural confirmation, a sufficient amount of the protected peptide can be synthesized, cleaved, and purified for ¹H and ¹³C NMR analysis.
-
Expected Result:
-
¹H NMR: The presence of the benzyl group will be indicated by characteristic signals in the aromatic region of the spectrum (typically around 7.3 ppm) corresponding to the five protons of the phenyl ring, and a singlet around 5.1 ppm for the two benzylic protons (-CH₂-).[9]
-
¹³C NMR: The carbon signals of the benzyl group will also be present at their characteristic chemical shifts.
-
Conclusion
The dibenzyl ester is a versatile and widely used protecting group for the γ-carboxyl function of glutamic acid in peptide synthesis. Its stability to the basic conditions of Fmoc-SPPS and the option for orthogonal deprotection via catalytic hydrogenation make it a valuable tool, particularly for the synthesis of protected peptide fragments. However, its lability to strong acids and potential incompatibility with sulfur-containing residues necessitate careful consideration of the overall synthetic strategy. By employing the detailed protocols and validation methods outlined in this guide, researchers can confidently and successfully incorporate glutamate using the dibenzyl ester and objectively compare its performance with alternative protecting groups to best suit their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
A Comparative Guide to the Stability of Tosylate Salts Versus Other Common Pharmaceutical Salt Forms
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the drug's stability, solubility, and bioavailability.[1] Among the various salt formers, tosylate (p-toluenesulfonate) is a common choice, particularly when seeking to improve the stability of a drug substance. This guide provides an objective comparison of the stability of tosylate salts with other frequently used salt forms, supported by experimental data and detailed methodologies.
Key Stability Parameters: A Comparative Overview
The stability of a pharmaceutical salt is a multifaceted property encompassing its resistance to physical and chemical changes under various environmental conditions. The primary parameters evaluated are hygroscopicity, thermal stability, and chemical stability.
Hygroscopicity refers to a substance's tendency to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes such as deliquescence, caking, and alterations in crystal structure, as well as chemical degradation through hydrolysis.
Thermal stability is the ability of a salt to resist decomposition at elevated temperatures. This is a crucial factor for determining appropriate manufacturing and storage conditions. Key indicators of thermal stability include the melting point and decomposition temperature.
Chemical stability involves the resistance of the API in its salt form to degradation under specific conditions, such as exposure to light, heat, and humidity, over time. This is often assessed by monitoring the formation of degradation products.
Quantitative Stability Data: A Case Study of Prazosin Salts
To illustrate the comparative stability of tosylate salts, we present data from a comprehensive study on various salt forms of Prazosin, an alpha-adrenergic blocker. The following table summarizes the key stability-indicating parameters for Prazosin hydrochloride, mesylate, and tosylate salts.
| Salt Form | Hygroscopicity (% Weight Gain at 92% RH for 1 week) | Melting Point (°C) | Chemical Stability (% Degradation after 1 month at 40°C/75% RH) |
| Prazosin Hydrochloride (Anhydrous) | 1.5 (Slightly Hygroscopic) | 284 | Not Reported |
| Prazosin Hydrochloride (Polyhydrate) | 0.8 (Non-Hygroscopic) | 272 (after dehydration) | < 1% |
| Prazosin Mesylate | 0.5 (Non-Hygroscopic) | 268 | < 1% |
| Prazosin Tosylate | 0.6 (Non-Hygroscopic) | 255 | < 1% |
Data synthesized from Kumar, L., et al. (2013). Effect of Counterions on Physicochemical Properties of Prazosin Salts. AAPS PharmSciTech, 14(1), 142-154.
From this data, it is evident that for Prazosin, both the mesylate and tosylate salts exhibit excellent physical and chemical stability, comparable to the polyhydrate form of the hydrochloride salt and superior to the anhydrous hydrochloride form in terms of hygroscopicity.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of salt stability. Below are the protocols for the key experiments cited in this guide.
Hygroscopicity Analysis by Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of the salt form.
Methodology:
-
A sample of the salt (5-10 mg) is placed on a microbalance in a DVS instrument.
-
The sample is dried under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH), and the change in mass is recorded at each step until equilibrium is reached ( dm/dt ≤ 0.002% min⁻¹).
-
Following the sorption phase, the RH is decreased stepwise back to 0% to obtain the desorption isotherm.
-
The percentage weight gain at a specific RH (e.g., 80% or 92%) is used to classify the hygroscopicity of the salt.
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the melting point, phase transitions, and decomposition temperature of the salt.
Methodology:
-
DSC:
-
A small amount of the salt (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
The sample is heated in a DSC instrument at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
The heat flow to the sample is monitored relative to an empty reference pan.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded as a function of temperature. The onset temperature of the melting endotherm is reported as the melting point.
-
-
TGA:
-
A sample of the salt (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Weight loss events correspond to the loss of volatiles (e.g., water or solvent) or decomposition of the sample.
-
Chemical Stability Analysis by Stability-Indicating High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the parent API and detect the formation of degradation products under accelerated stability conditions.
Methodology:
-
Method Development and Validation: A stability-indicating HPLC method is developed and validated to ensure it can separate the API from all potential degradation products and impurities.
-
Stability Study:
-
Samples of the different salt forms are stored under accelerated stability conditions as per ICH guidelines (e.g., 40°C/75% RH) for a specified period (e.g., 1, 3, or 6 months).
-
At each time point, a sample is withdrawn and dissolved in a suitable solvent.
-
The solution is injected into the HPLC system.
-
The peak areas of the API and any degradation products are recorded.
-
The percentage of the remaining API and the percentage of total degradation products are calculated to assess the chemical stability of the salt form.
-
Visualizing the Salt Stability Screening Workflow
The process of selecting a stable salt form can be visualized as a multi-step screening process. The following diagram, generated using Graphviz, illustrates a typical workflow for salt stability assessment.
Conclusion
The selection of a suitable salt form is a data-driven process aimed at optimizing the physicochemical properties of a drug substance. Tosylate salts often present a favorable stability profile, particularly in terms of low hygroscopicity and good thermal and chemical stability. As demonstrated with the Prazosin case study, tosylate can be a strong candidate when compared to other common salt forms like hydrochloride. However, it is crucial to conduct a comprehensive salt screening and stability assessment for each API, as the optimal salt form is highly dependent on the specific molecular properties of the drug . The experimental protocols and workflow outlined in this guide provide a robust framework for conducting such comparative stability studies in a drug development setting.
References
A Comparative Guide to Neuroprotective Agents: An Assessment of Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selected neuroprotective agents, focusing on their mechanisms of action, and supported by experimental data. The objective is to offer a clear, data-driven comparison to aid in research and development efforts in the field of neuroprotection.
Introduction to Neuroprotective Agents
Neuroprotective agents are compounds that preserve neuronal structure and function in the face of insults such as ischemia, excitotoxicity, oxidative stress, and apoptosis.[1] These agents are of critical interest for the treatment of acute neurological injuries like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.[2][3] The common mechanisms of neuronal injury include excitotoxicity, oxidative stress, inflammation, and apoptosis.[3] This guide will compare three synthetic neuroprotective agents—Edaravone, Citicoline (B1669096), and Riluzole (B1680632)—and a class of natural compounds, the flavonoids, based on their neuroprotective properties.
Comparative Analysis of Neuroprotective Properties
The following sections detail the mechanisms of action and present available experimental data for the selected neuroprotective agents.
Edaravone
Edaravone is a free radical scavenger that has shown neuroprotective effects in various models of neurological disorders.[4] It is approved for the treatment of acute ischemic stroke and ALS in some countries.[1]
Mechanism of Action: Edaravone's primary mechanism is the scavenging of reactive oxygen species (ROS), which reduces oxidative stress and subsequent neuronal damage.[4] It has been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.[5] Additionally, Edaravone can activate the GDNF/RET neurotrophic signaling pathway, which supports motor neuron survival and maturation.[1][6]
Citicoline
Citicoline is an endogenous compound that is a key intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[7][8]
Mechanism of Action: Citicoline's neuroprotective effects are multifaceted. It acts as a choline (B1196258) donor for the synthesis of acetylcholine (B1216132) and phosphatidylcholine, thereby supporting cell membrane integrity and neurotransmission.[7] It also appears to inhibit the activation of phospholipase A2, which reduces the production of pro-inflammatory molecules and free radicals.[9][10]
Riluzole
Riluzole is a glutamate (B1630785) modulator used to slow the progression of ALS.[3]
Mechanism of Action: Riluzole's neuroprotective action is primarily attributed to its ability to inhibit the release of glutamate, the main excitatory neurotransmitter in the central nervous system.[11][12] It achieves this by blocking voltage-gated sodium channels on glutamatergic nerve terminals.[11] Riluzole also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further reducing glutamate-mediated excitotoxicity.[11][13]
Flavonoids (e.g., Quercetin)
Flavonoids are a large class of polyphenolic compounds found in fruits, vegetables, and other plant-based foods.[14] They are known for their antioxidant and anti-inflammatory properties.[15]
Mechanism of Action: Flavonoids exert their neuroprotective effects through multiple pathways. They can directly scavenge free radicals, chelate metal ions involved in ROS production, and modulate intracellular signaling cascades like the PI3K/Akt and ERK pathways to promote cell survival.[14][16] They also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[14]
Quantitative Data Presentation
The following table summarizes the available comparative data for Edaravone and Citicoline from a clinical study in acute ischemic stroke patients.[17]
| Neuroprotective Agent | Outcome Measure | Result at 3 Months | p-value | Reference |
| Edaravone | Mean NIHSS Score | 4.46 ± 3.52 | p = 0.00 | [17] |
| Citicoline | Mean NIHSS Score | 10.28 ± 7.93 | - | [17] |
| Control (No Agent) | Mean NIHSS Score | 9.38 ± 6.44 | - | [17] |
| Edaravone | Mean MRS Score | Lowest in this group | p = 0.000 | [17] |
| Citicoline | Mean MRS Score | Higher than Edaravone | - | [17] |
| Control (No Agent) | Mean MRS Score | Higher than Edaravone | - | [17] |
NIHSS: National Institutes of Health Stroke Scale (lower score indicates better outcome). MRS: Modified Rankin Scale (lower score indicates better outcome).
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Clinical Trial Protocol for Edaravone vs. Citicoline in Acute Ischemic Stroke[17]
-
Study Design: Randomized controlled trial.
-
Participants: Patients older than 18 years presenting within 24 hours of acute ischemic stroke.
-
Treatment Groups:
-
Group E: Edaravone plus standard treatment.
-
Group C: Citicoline plus standard treatment.
-
Group N: Standard treatment alone (control).
-
-
Outcome Measures:
-
National Institutes of Health Stroke Scale (NIHSS) and Modified Rankin Scale (MRS) were recorded at admission and at 3 months post-treatment.
-
-
Statistical Analysis: ANOVA t-test was used to determine significant differences in outcomes at 3 months, with a p-value of ≤ 0.05 considered significant.
In Vitro Neuronal Viability Assay (MTT Assay)[2]
This protocol is a standard method for assessing cell viability and can be used to compare the neuroprotective effects of different agents against a neurotoxic insult.
-
Cell Culture: Plate primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere and differentiate.
-
Treatment: Pre-treat the cells with various concentrations of the neuroprotective agents (e.g., Edaravone, Citicoline, Riluzole, Quercetin) for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin (e.g., glutamate, hydrogen peroxide, or amyloid-beta peptides) to the culture medium and incubate for an appropriate time (e.g., 24 hours).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-toxin-exposed) cells.
Measurement of Oxidative Stress (Malondialdehyde - MDA Assay)[18]
This assay measures the level of lipid peroxidation, a key indicator of oxidative stress.
-
Sample Preparation: Prepare cell lysates or tissue homogenates from experimental groups (control, neurotoxin-treated, and neuroprotective agent + neurotoxin-treated).
-
Reaction Mixture: Add the sample to a reaction mixture containing thiobarbituric acid (TBA) and an acidic solution.
-
Incubation: Heat the mixture at 95°C for 60 minutes. During this time, MDA in the sample reacts with TBA to form a colored product.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA in the samples using a standard curve generated with known concentrations of MDA.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and a typical experimental workflow.
Caption: Edaravone's dual neuroprotective signaling pathways.
Caption: Citicoline's mechanisms of neuroprotection.
Caption: Riluzole's modulation of glutamatergic signaling.
Caption: A typical experimental workflow for assessing neuroprotection.
References
- 1. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection - Wikipedia [en.wikipedia.org]
- 4. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 5. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 13. Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
- 15. mdpi.com [mdpi.com]
- 16. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Edaravone - citicoline comparative study in acute ischemic stroke (ECCS-AIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Stapling: Benchmarking Performance for Drug Discovery
For researchers, scientists, and drug development professionals, selecting the optimal peptide stapling technology is a critical decision that profoundly impacts the therapeutic potential of a peptide. This guide provides an objective comparison of common peptide stapling methods, supported by experimental data, to facilitate informed decisions in the design and development of next-generation peptide-based drugs.
Peptide stapling is a chemical strategy used to constrain a peptide's conformation, typically into an α-helical structure. This conformational rigidity enhances several key properties of the peptide, making it more suitable for therapeutic applications. The benefits of peptide stapling include increased proteolytic resistance, improved cell permeability, and enhanced binding affinity to the target protein.[1][2][3][4] This guide will focus on benchmarking the performance of the most prevalent stapling technologies.
Comparative Analysis of Stapling Chemistries
The choice of stapling chemistry is a crucial determinant of the final properties of the stapled peptide. The most common methods include all-hydrocarbon stapling via ruthenium-catalyzed ring-closing metathesis (RCM), lactam stapling, and triazole stapling. Each method has its own set of advantages and disadvantages in terms of synthetic accessibility and the biophysical properties they impart to the peptide.
Performance Metrics Overview
The following table summarizes the typical performance of different stapling technologies based on key parameters for therapeutic peptide development.
| Stapling Chemistry | Helicity Enhancement | Proteolytic Stability | Cell Permeability | Synthetic Complexity |
| All-Hydrocarbon (RCM) | High | Very High | Moderate to High | High |
| Lactam | Moderate to High | Moderate | Low to Moderate | Moderate |
| Triazole | Moderate | High | Low to Moderate | Moderate |
| Thioether | Moderate | High | Low | Moderate |
This table provides a generalized comparison. Actual performance can vary significantly depending on the peptide sequence and the specific linker used.
Quantitative Comparison of Stapling Technologies on a Model Peptide
To provide a more direct comparison, the following table presents hypothetical but representative data for a 12-mer peptide derived from the p53-MDM2 interaction, stapled using different methods.
| Staple Type (i, i+4) | % Helicity (in aqueous buffer) | Half-life in Protease Cocktail (min) | Cellular Uptake (HeLa cells, arbitrary units) | Binding Affinity (Ki, nM) |
| Unstapled | 15% | < 5 | 1.0 | 500 |
| All-Hydrocarbon | 75% | > 240 | 8.5 | 25 |
| Lactam | 55% | 60 | 2.3 | 80 |
| Triazole | 50% | 180 | 3.1 | 95 |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance evaluation of stapled peptides.
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
Objective: To determine the percentage of α-helicity of a stapled peptide in solution.
Methodology:
-
Peptide samples are dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50 µM.
-
CD spectra are recorded at room temperature using a quartz cuvette with a path length of 1 mm.
-
Wavelength scans are performed from 190 to 260 nm with a data pitch of 0.5 nm and a scanning speed of 100 nm/min.
-
The mean residue ellipticity (MRE) at 222 nm is used to calculate the percentage of α-helicity using the following formula: % Helicity = (MRE₂₂₂ - MRE₀) / (MRE₁₀₀ - MRE₀) x 100 where MRE₀ is the MRE of the unfolded peptide and MRE₁₀₀ is the MRE of a fully helical peptide.
Proteolytic Stability Assay
Objective: To assess the resistance of a stapled peptide to enzymatic degradation.
Methodology:
-
The stapled peptide is incubated at a final concentration of 10 µM in a buffer containing a protease cocktail (e.g., chymotrypsin, pepsin, and proteinase K) at 37°C.[5]
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
The enzymatic reaction is quenched by adding a protease inhibitor or by acidifying the sample.
-
The remaining intact peptide at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The half-life (t₁/₂) of the peptide is calculated by plotting the percentage of intact peptide against time and fitting the data to a first-order exponential decay curve.
Cellular Permeability Assay
Objective: To measure the ability of a stapled peptide to cross the cell membrane.
Methodology:
-
A fluorescently labeled version of the stapled peptide (e.g., FITC-labeled) is synthesized.
-
Cells (e.g., HeLa or U2OS) are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are incubated with the fluorescently labeled stapled peptide at a final concentration of 10 µM for a defined period (e.g., 4 hours) at 37°C.
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
The cells are then lysed, and the intracellular fluorescence is measured using a plate reader.
-
Alternatively, cellular uptake can be visualized and quantified using confocal microscopy or flow cytometry.[6]
Visualizing Workflows and Pathways
Stapled Peptide Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of stapled peptides.
Caption: Workflow for stapled peptide synthesis and evaluation.
The p53-MDM2 Signaling Pathway: A Target for Stapled Peptides
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a well-established target in cancer therapy. Stapled peptides have been successfully developed to inhibit this interaction, leading to the reactivation of p53 and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 4. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Dibenzyl L-glutamate Tosylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Dibenzyl L-glutamate tosylate, a common intermediate in peptide synthesis. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₇S | [1] |
| Molecular Weight | 499.58 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | 142-147°C | [1] |
| Solubility | Soluble in organic solvents | [1] |
Disposal Procedures
The primary methods for the disposal of this compound involve professional chemical waste management services. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
I. Waste Collection and Storage
-
Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Container Integrity: Ensure the waste container is chemically resistant, in good condition, and kept closed when not in use.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
II. Approved Disposal Methods
The recommended methods for the final disposal of this compound are:
-
Licensed Chemical Destruction Plant: The most appropriate disposal route is to transfer the waste to a facility licensed for chemical destruction.[3]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is also an acceptable method.[3] This process ensures that harmful combustion byproducts are neutralized before being released into the atmosphere.
Note: It is crucial to avoid environmental contamination. Do not discharge this compound into sewer systems, water sources, or soil.[3]
III. Container Disposal
Proper disposal of the empty container is also a critical step:
-
Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) at least three times.
-
Rinsate Collection: Collect the rinsate and treat it as hazardous waste, adding it to your designated this compound waste container.
-
Container Decontamination: After triple rinsing, puncture the container to render it unusable for other purposes.[3]
-
Final Disposal: The decontaminated and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[3] Combustible packaging materials may be incinerated.[3]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
I. Personal Protective Equipment (PPE)
Before addressing a spill, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-impermeable gloves.[3]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In case of dust formation, a self-contained breathing apparatus may be necessary.[4]
II. Spill Cleanup Protocol
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Ignition Sources: Remove all sources of ignition from the area and use non-sparking tools.[3]
-
Containment: Prevent further spread of the spilled material. Do not allow the chemical to enter drains or waterways.[3]
-
Collection: Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[5] Avoid generating dust.[2][5]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's environmental health and safety department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Dibenzyl L-glutamate tosylate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of Dibenzyl L-glutamate Tosylate.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these procedures is essential for personnel safety and to ensure the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary risks associated with this compound are skin, eye, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1] Ensure gloves are inspected for integrity before each use. | Prevents skin contact and potential irritation. Nitrile and Neoprene offer good resistance to a range of chemicals.[2] |
| Body Protection | A lab coat or other suitable protective clothing should be worn.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For weighing and handling of powder, a NIOSH-approved N95 (or FFP2) particulate respirator is recommended to prevent inhalation of dust.[3][4][5] | Minimizes the risk of respiratory irritation from airborne particles. In case of significant dust generation, a higher level of respiratory protection may be necessary. |
Safe Handling and Operational Workflow
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.
Experimental Protocols
a. Weighing the Compound:
-
Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.
-
Tare a clean, dry weighing vessel.
-
Carefully transfer the desired amount of this compound to the vessel, minimizing dust creation.
-
Close the container of the stock chemical immediately after use.
-
Record the weight and proceed with the experimental procedure.
b. Decontamination Procedure:
-
After handling is complete, decontaminate all surfaces that may have come into contact with the chemical.
-
Use a damp paper towel to gently wipe down surfaces to avoid aerosolizing any remaining powder.[6]
-
For general cleaning, a solution of soap and water is typically sufficient.[7]
-
Dispose of the contaminated cleaning materials as hazardous waste.[7]
c. Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: For small powder spills, carefully cover the spill with a wet paper towel to avoid generating dust.[3]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Clean Up:
-
Decontaminate: Decontaminate the area as described in the decontamination procedure.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled by a licensed chemical destruction plant.[1] Do not dispose of this chemical down the drain or in the regular trash.
Waste Collection and Storage:
-
Collect all waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before beginning any work.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 4. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 5. 3m.com [3m.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
